hCAII-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H18ClN5O4S |
|---|---|
Poids moléculaire |
520.0 g/mol |
Nom IUPAC |
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C25H18ClN5O4S/c26-16-7-5-15(6-8-16)20-13-31(17-9-11-18(12-10-17)36(27,34)35)24-22(20)23(28-14-29-24)30-21-4-2-1-3-19(21)25(32)33/h1-14H,(H,32,33)(H2,27,34,35)(H,28,29,30) |
Clé InChI |
CKIIONRSGSPOPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to hCAII-IN-2: A Potent Carbonic Anhydrase Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated signaling pathways of hCAII-IN-2, a potent inhibitor of human carbonic anhydrase (hCA) isoforms. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound, also referred to as compound 11f in some literature, is a sulfonamide-based inhibitor.[1][2] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-((5-(4-(N-sulfamoylamino)phenyl)-4-(4-chlorophenyl)-4H-pyrrolo[2,3-d]pyrimidin-6-yl)amino)benzoic acid | (Structure-based naming) |
| Molecular Formula | C25H18ClN5O4S | [1] |
| Molecular Weight | 519.96 g/mol | [1] |
| CAS Number | 2408599-78-8 | [1] |
| SMILES String | NS(=O)(C1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3NC4=C(C=CC=C4)C(O)=O)C5=CC=C(C=C5)Cl)=O | [2] |
Biological Activity and Potency
This compound is a potent inhibitor of several cytosolic and transmembrane human carbonic anhydrase isoforms. Its inhibitory activity is most pronounced against hCA II, a widely expressed isoform involved in numerous physiological processes.[1][2] The compound also demonstrates significant inhibition of hCA IX and hCA XII, which are tumor-associated isoforms and play a crucial role in the pH regulation of the tumor microenvironment.[1][2]
Table 2: Inhibitory Activity of this compound against hCA Isoforms
| Target Isoform | Kᵢ (nM) | Reference |
| hCA I | 261.4 | [1][2] |
| hCA II | 3.8 | [1][2] |
| hCA IX | 19.6 | [1][2] |
| hCA XII | 45.2 | [1][2] |
In addition to its enzymatic inhibition, this compound has shown cytotoxic effects against cancer cell lines, particularly under hypoxic conditions, which is relevant to the tumor microenvironment where hCA IX and hCA XII are often upregulated.[2]
Table 3: Cytotoxicity of this compound
| Cell Line | Condition | IC₅₀ (µM) | Reference |
| HeLa | Hypoxia | 2.71 | [2] |
| HeLa | Normoxia | 8.8 | [2] |
| WI-38 | Not Specified | 22.02 | [2] |
Signaling Pathways
The inhibition of carbonic anhydrases by this compound can impact several downstream signaling pathways, particularly in the context of cancer. The primary mechanism involves the disruption of pH regulation, which is critical for tumor cell survival and proliferation.
Inhibition of hCA IX and XII by this compound can lead to a decrease in intracellular pH and an increase in extracellular pH within the tumor microenvironment, thereby suppressing tumor growth and metastasis.[3][4][5] The expression of both hCA IX and XII is often upregulated by hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in hypoxic tumors.[3] Furthermore, hCA XII has been shown to influence signaling through the PI3K/CREB and p38 MAPK pathways, which are involved in cell survival and migration.[6][7]
Experimental Protocols
The inhibitory activity of compounds like this compound is typically determined using an esterase activity assay. The following is a generalized protocol based on commonly used methods.
Principle
Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that absorbs light at 405 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of pNPA hydrolysis is reduced.
Materials
-
Human carbonic anhydrase isoforms (recombinant)
-
This compound (or other test inhibitors)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Method
-
Preparation of Reagents:
-
Prepare a stock solution of the hCA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions.
-
Prepare a stock solution of pNPA in a suitable solvent like acetonitrile or DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the inhibitor solution at various concentrations to the test wells. For control wells, add DMSO.
-
Add the hCA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set duration (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
The inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.
-
Conclusion
This compound is a potent and well-characterized inhibitor of several key human carbonic anhydrase isoforms. Its strong activity against the tumor-associated isoforms hCA IX and XII, coupled with its cytotoxic effects under hypoxic conditions, makes it a valuable research tool for studying the role of carbonic anhydrases in cancer biology and a potential lead compound for the development of novel anticancer therapeutics. The provided information on its chemical properties, biological activity, and related experimental protocols serves as a comprehensive resource for researchers in the field.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase 12 Protects Endplate Cartilage From Degeneration Regulated by IGF-1/PI3K/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA12 carbonic anhydrase 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Unveiling hCAII-IN-2: A Technical Guide to its Discovery and Synthesis
For Immediate Release
[City, State] – [Date] – In a significant advancement for researchers in drug discovery and development, a comprehensive technical guide on the carbonic anhydrase II (CAII) inhibitor, hCAII-IN-2, has been compiled. This document provides an in-depth overview of the compound's discovery, its detailed synthesis protocol, and key inhibitory data, serving as a critical resource for scientists working on novel therapeutics targeting the carbonic anhydrase family.
This compound, also identified as compound 11f, has emerged as a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous enzyme implicated in a variety of physiological and pathological processes. The discovery of this compound stems from research focused on developing novel pyrrolo and pyrrolopyrimidine sulfonamides as potential therapeutic agents.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against several human carbonic anhydrase isoforms has been determined, highlighting its high affinity for hCAII. The inhibition constants (Ki) are summarized in the table below.
| Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | 261.4 |
| hCA II | 3.8 |
| hCA IX | 19.6 |
| hCA XII | 45.2 |
Data sourced from Khalil OM, et al. Eur J Med Chem. 2020 Feb 15;188:112021.[1]
Synthesis of this compound
The chemical name for this compound is 4-(4-(4-chlorophenyl)-6-((2-carboxyphenyl)amino)-1H-pyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide. Its synthesis is a multi-step process, culminating in a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of 4-(4-(4-chlorophenyl)-6-((2-carboxyphenyl)amino)-1H-pyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide (this compound)
A mixture of 4-(4-(4-chlorophenyl)-6-chloro-1H-pyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide (10 mmol) and anthranilic acid (12 mmol) in dimethylformamide (DMF, 20 mL) is heated under reflux for 6 hours. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent to yield the final product, this compound.
Core Signaling Pathway and Experimental Workflow
To visually represent the key processes involved in the study of this compound, the following diagrams have been generated.
This technical guide serves as a foundational resource for researchers engaged in the design and development of novel carbonic anhydrase inhibitors. The detailed data and protocols provided are intended to facilitate further investigation into the therapeutic potential of this compound and related compounds.
References
hCAII-IN-2: A Technical Guide to a Potent Carbonic Anhydrase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
hCAII-IN-2, also identified as compound 11f, is a potent inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme crucial to a variety of physiological processes, including pH homeostasis, respiration, and ion transport. This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, detailing relevant experimental methodologies, and illustrating its mechanism of action and related signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting carbonic anhydrase II.
Introduction to Carbonic Anhydrase II and Inhibition
Human carbonic anhydrase II (hCAII) is a cytosolic isoform of the carbonic anhydrase family of enzymes that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Its high catalytic efficiency makes it a critical component in maintaining acid-base balance in various tissues.[1][2] Dysregulation of hCAII activity has been implicated in several pathologies, including glaucoma, epilepsy, and certain types of cancer, making it a significant therapeutic target.[3]
Small molecule inhibitors of hCAII, typically containing a sulfonamide moiety, have been developed to modulate its activity.[4] These inhibitors generally function by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis. This compound is a novel pyrrolo- and pyrrolopyrimidine sulfonamide-based inhibitor that has demonstrated high potency and selectivity for hCAII.[5][6][7]
Quantitative Inhibitory Profile of this compound
This compound (Compound 11f) exhibits potent inhibitory activity against human carbonic anhydrase II (hCAII) and other isoforms. Its inhibitory constants (Ki) and cytotoxic effects (IC50) are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) |
| hCA I | 261.4 |
| hCA II | 3.8 |
| hCA IX | 19.6 |
| hCA XII | 45.2 |
Data sourced from MedchemExpress.[5]
Table 2: Cytotoxic Activity of this compound
| Cell Line | Condition | IC50 (µM) |
| HeLa | Normoxia | 8.8 |
| HeLa | Hypoxia | 2.71 |
| WI-38 (normal cells) | Normoxia | 22.02 |
Data sourced from MedchemExpress.[5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for sulfonamide-based inhibitors like this compound involves the binding of the sulfonamide group to the zinc ion within the active site of carbonic anhydrase II. This interaction blocks the catalytic activity of the enzyme.
Carbonic anhydrase II plays a crucial role in regulating intracellular pH (pHi). By catalyzing the hydration of CO2, it influences the concentration of bicarbonate and protons. The inhibition of hCAII can lead to an increase in intracellular pH, which has been shown to affect downstream signaling pathways, such as the c-Jun N-terminal kinase (JNK) signaling pathway.[3]
Caption: Mechanism of hCAII inhibition and its role in pH-dependent signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Synthesis of Pyrrolo- and Pyrrolopyrimidine Sulfonamides (General Procedure)
The synthesis of this compound and related compounds generally follows a multi-step process involving the construction of the core pyrrolo[2,3-d]pyrimidine scaffold followed by the introduction of the sulfonamide moiety.
Caption: General synthetic workflow for pyrrolopyrimidine sulfonamides.
Detailed Steps (Representative):
-
Chalcone Formation: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in ethanol to form a chalcone intermediate.[8]
-
Pyrazoline Synthesis: The chalcone is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent (e.g., ethanol) to yield the 1,3,5-trisubstituted-pyrazoline benzenesulfonamide derivative.[8]
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography. Characterization is performed using methods like 1H NMR, 13C NMR, and HRMS.[8][9]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound is determined using a colorimetric assay that measures the esterase activity of carbonic anhydrase.
Caption: Workflow for the carbonic anhydrase inhibition assay.
Protocol Details:
-
Principle: The assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase to the yellow-colored product, p-nitrophenol. The rate of color formation is inversely proportional to the inhibitory activity.[10][11][12]
-
Reagents:
-
Procedure:
-
In a 96-well plate, add assay buffer, inhibitor dilutions (or vehicle for control), and enzyme solution.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at room temperature).[13]
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Monitor the increase in absorbance at 400 nm over time using a microplate reader.
-
Calculate the rate of reaction for each well. The percent inhibition is determined relative to the control (no inhibitor). IC50 or Ki values are calculated by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and its target protein.[14][15][16][17][18]
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Protocol Details:
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to a ligand (immobilized protein).
-
Procedure:
-
Immobilization: Covalently attach purified hCAII to the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Cycle:
-
Flow running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the surface to monitor the association phase.
-
Switch back to flowing running buffer to monitor the dissociation phase.
-
-
Regeneration: Inject a regeneration solution (if necessary) to remove the bound inhibitor and prepare the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
X-ray Crystallography of hCAII-Inhibitor Complex
X-ray crystallography provides a high-resolution three-dimensional structure of the this compound complex, revealing the precise binding interactions.[19][20][21][22][23]
Caption: Workflow for X-ray crystallography of a protein-inhibitor complex.
Protocol Details:
-
Principle: A crystal of the protein-inhibitor complex diffracts X-rays in a pattern that can be used to calculate an electron density map and build an atomic model of the structure.
-
Procedure:
-
Crystallization: Purified hCAII is crystallized, typically using vapor diffusion methods (hanging or sitting drop).[22]
-
Complex Formation:
-
Co-crystallization: hCAII is incubated with this compound prior to setting up crystallization trials.
-
Soaking: Pre-grown hCAII crystals are soaked in a solution containing this compound.[20]
-
-
Cryo-protection and Data Collection: Crystals are transferred to a cryo-protectant solution and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[19]
-
Structure Determination: The diffraction data are processed to solve the phase problem and generate an electron density map. An atomic model of the this compound complex is built into the map and refined.
-
Conclusion
This compound is a potent and selective inhibitor of human carbonic anhydrase II. The quantitative data on its inhibitory and cytotoxic activities, combined with established experimental protocols for its characterization, provide a solid foundation for its further investigation as a research tool and potential therapeutic agent. The elucidation of its interaction with hCAII and the impact on downstream signaling pathways will be crucial for understanding its full biological effects and therapeutic potential. This technical guide serves as a valuable resource for researchers in the field of carbonic anhydrase inhibition and drug discovery.
References
- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Application Note #2 [reichertspr.com]
- 15. Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays [pubmed.ncbi.nlm.nih.gov]
- 16. biosensingusa.com [biosensingusa.com]
- 17. Using Covalent Dimers of Human Carbonic Anhydrase II to Model Bivalency in Immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nicoyalife.com [nicoyalife.com]
- 19. Production and X-ray crystallographic analysis of fully deuterated human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 23. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity and Kinetics of hCAII-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of hCAII-IN-2, a potent inhibitor of human carbonic anhydrase II (hCA II). This document consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of key concepts to support research and drug development efforts targeting this enzyme.
Quantitative Binding Data
This compound, also identified as compound 11f in primary literature, demonstrates high affinity for human carbonic anhydrase II. The primary measure of its binding affinity is the inhibition constant (Kᵢ), which has been determined for hCA II and other isoforms. While specific kinetic rate constants (kₒₙ and kₒff) for this compound are not publicly available, the low nanomolar Kᵢ value suggests a strong and specific interaction.
| Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| hCA I | 261.4 | [1] |
| hCA II | 3.8 | [1] |
| hCA IX | 19.6 | [1] |
| hCA XII | 45.2 | [1] |
Table 1: Inhibition Constants (Kᵢ) of this compound against various human carbonic anhydrase isoforms.
In addition to its enzymatic inhibition, this compound has been shown to exhibit cytotoxic effects against cancer cell lines, particularly under hypoxic conditions.
| Cell Line | Condition | IC₅₀ (µM) | Reference |
| HeLa | Hypoxia | 2.71 | [1] |
| HeLa | Normoxia | 8.8 | [1] |
| WI-38 | Normoxia | 22.02 | [1] |
Table 2: Cytotoxic activity (IC₅₀) of this compound against human cell lines.
Experimental Protocols
The determination of the binding affinity and kinetics of inhibitors like this compound with hCA II typically involves well-established biophysical and biochemical assays. The following are detailed methodologies for key experiments commonly cited in the field.
Stopped-Flow CO₂ Hydrase Assay for Kᵢ Determination
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors. The assay is based on monitoring the pH change that occurs during the CO₂ hydration reaction catalyzed by hCA II.
Principle: hCA II catalyzes the rapid interconversion of CO₂ and water to bicarbonate and a proton. This change in proton concentration is monitored using a pH indicator dye. An inhibitor will slow down this reaction, and the extent of this inhibition is used to calculate the Kᵢ.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
This compound (or other inhibitor)
-
CO₂-saturated water
-
Buffer (e.g., Tris-SO₄, pH 7.5)
-
pH indicator dye (e.g., p-Nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of hCA II in the assay buffer. Prepare a series of dilutions of this compound in the same buffer.
-
Reaction Setup: In the stopped-flow instrument, one syringe is loaded with the CO₂-saturated water, and the other syringe is loaded with the assay buffer containing hCA II, the pH indicator, and the inhibitor at a specific concentration.
-
Data Acquisition: The two solutions are rapidly mixed, initiating the hydration reaction. The change in absorbance of the pH indicator is monitored over time (typically milliseconds to seconds).
-
Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change. This is repeated for a range of inhibitor concentrations. The Kᵢ is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Stopped-Flow CO₂ Hydrase Assay Workflow
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).
Principle: One binding partner (ligand, e.g., hCA II) is immobilized on a sensor chip. The other binding partner (analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
This compound (or other inhibitor)
-
Immobilization buffers (e.g., acetate buffer pH 4.5) and reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: hCA II is covalently immobilized on the sensor chip surface using standard amine coupling chemistry.
-
Association: A solution of this compound at a specific concentration is injected over the sensor surface, and the increase in SPR signal is monitored as the inhibitor binds to the immobilized hCA II.
-
Dissociation: The inhibitor solution is replaced with running buffer, and the decrease in SPR signal is monitored as the inhibitor dissociates from the enzyme.
-
Regeneration: A regeneration solution is injected to remove any remaining bound inhibitor, preparing the surface for the next cycle.
-
Data Analysis: The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kₒₙ and kₒff values. The equilibrium dissociation constant (Kₑ) can be calculated as kₒff / kₒₙ.
Surface Plasmon Resonance (SPR) Workflow
Mechanism of Action and Signaling Pathways
This compound is a competitive inhibitor that binds to the active site of hCA II. The active site contains a zinc ion that is crucial for the enzyme's catalytic activity. Sulfonamide-based inhibitors like this compound coordinate with this zinc ion, displacing a water molecule or hydroxide ion that is essential for the hydration of CO₂.
General Mechanism of hCA II Inhibition
The inhibition of hCA II can have significant downstream effects on cellular physiology, primarily due to the disruption of pH regulation. Carbonic anhydrases play a vital role in maintaining intracellular and extracellular pH homeostasis. By inhibiting hCA II, this compound can lead to an accumulation of acidic metabolites, particularly in the context of cancer cells that exhibit a high glycolytic rate (the Warburg effect). This disruption of pH dynamics is thought to contribute to the observed cytotoxic effects, especially in the hypoxic microenvironment of tumors where hCA IX and XII are often overexpressed. The precise signaling pathways that are modulated by this compound to produce its anti-cancer effects are an active area of research.
This guide provides a foundational understanding of the binding properties of this compound. Further research, particularly detailed kinetic studies and in-depth cellular mechanism analyses, will be crucial for the full elucidation of its therapeutic potential.
References
Structural Basis of hCAII Inhibition by IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structural and molecular principles underlying the inhibition of human carbonic anhydrase II (hCAII) by the potent inhibitor, hCAII-IN-2. Carbonic anhydrase II is a ubiquitous zinc metalloenzyme that plays a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Its involvement in various pathologies has made it a significant target for therapeutic intervention. This document details the quantitative inhibitory profile of this compound, the experimental methodologies used for its characterization, and a visualization of its binding mode within the hCAII active site.
Quantitative Inhibitory Profile of this compound
This compound, also identified as compound 11f in the work by Khalil et al., is a novel sulfonamide derivative belonging to the pyrrolo[2,3-b]pyridine class of compounds.[1] It exhibits potent inhibitory activity against hCAII and other isoforms. The inhibitory constants (Ki) are summarized in the table below.
| Isoform | Ki (nM) |
| hCA I | 261.4 |
| hCA II | 3.8 |
| hCA IX | 19.6 |
| hCA XII | 45.2 |
Data sourced from Khalil OM, et al. Eur J Med Chem. 2020;188:112021.[1]
Experimental Protocols: Carbonic Anhydrase Inhibition Assay
The determination of inhibitory potency for this compound was achieved through a stopped-flow CO2 hydration assay. This method is a sensitive and accurate technique for measuring the catalytic activity of carbonic anhydrases.
Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The release of a proton causes a change in the pH of the solution, which is monitored by a pH indicator dye. The rate of this pH change is proportional to the enzyme's activity. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's catalytic rate.
Materials and Reagents:
-
Recombinant human carbonic anhydrase II (hCAII)
-
This compound (or other inhibitors)
-
CO2-saturated water
-
Buffer solution (e.g., TRIS-HCl)
-
pH indicator dye (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of recombinant hCAII in a suitable buffer.
-
Prepare a series of dilutions of the inhibitor (this compound) in the same buffer.
-
Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.
-
Prepare the assay buffer containing the pH indicator.
-
-
Enzyme-Inhibitor Incubation:
-
Pre-incubate the hCAII enzyme with various concentrations of the inhibitor for a specified period to allow for binding equilibrium to be reached.
-
-
Stopped-Flow Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its specific wavelength over time. This reflects the initial rate of the enzymatic reaction.
-
-
Data Analysis:
-
The initial rates of the reaction are calculated from the absorbance data.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).
-
Structural Basis of this compound Inhibition
While a crystal structure of the this compound complex is not publicly available, molecular docking studies provide valuable insights into its binding mode. Like other sulfonamide inhibitors, this compound is predicted to bind to the active site of hCAII, directly interacting with the catalytic zinc ion.
The key interactions are:
-
Coordination with the Zinc Ion: The primary sulfonamide group (-SO2NH2) of this compound coordinates directly with the zinc ion in the active site. This interaction is crucial for the high-affinity binding of sulfonamide inhibitors.
-
Hydrogen Bonding Network: The sulfonamide moiety also forms a network of hydrogen bonds with the side chain of Thr199, a key residue in the active site. This interaction helps to orient the inhibitor for optimal binding.
-
Hydrophobic Interactions: The pyrrolo[2,3-b]pyridine core and the phenyl group of the inhibitor are positioned to make favorable hydrophobic interactions with nonpolar residues lining the active site cavity. These interactions contribute to the overall binding affinity and can influence isoform selectivity.
The following diagram illustrates the putative binding mode of this compound within the active site of hCAII.
Conclusion
This compound is a potent inhibitor of human carbonic anhydrase II, with a Ki in the low nanomolar range. Its inhibitory activity is attributed to the direct coordination of its sulfonamide group with the active site zinc ion, further stabilized by hydrogen bonding and hydrophobic interactions. The detailed understanding of its binding mode, derived from molecular modeling studies, provides a rational basis for the design of novel and more selective hCAII inhibitors for various therapeutic applications. The experimental protocols outlined in this guide serve as a standard for the characterization of such inhibitors.
References
In Vitro Characterization of hCAII-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
hCAII-IN-2 is a potent inhibitor of human carbonic anhydrase (hCA) isoforms, demonstrating significant selectivity for hCA II, a cytosolic enzyme, as well as notable activity against the transmembrane, tumor-associated isoforms hCA IX and hCA XII. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, representative experimental protocols for its evaluation, and the pertinent signaling pathways associated with its targets. The information presented herein is intended to support further research and development of this compound and related molecules.
Introduction to this compound and its Targets
This compound, also known as compound 11f, is a member of the pyrrolo and pyrrolopyrimidine sulfonamide class of inhibitors.[1] Sulfonamides are a well-established class of carbonic anhydrase inhibitors that coordinate to the zinc ion in the enzyme's active site.[2] The primary targets of this compound are various isoforms of human carbonic anhydrase, enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
-
hCA II: A ubiquitous cytosolic isoform involved in a wide range of physiological processes.
-
hCA IX and hCA XII: Transmembrane isoforms that are highly expressed in many solid tumors and are induced by hypoxia.[3] Their expression is associated with pH regulation in the tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis.[2][3]
The inhibitory profile of this compound against these specific isoforms suggests its potential as a therapeutic agent, particularly in the context of hypoxic cancers.
Quantitative Inhibitory Activity
The in vitro inhibitory potency of this compound against four key human carbonic anhydrase isoforms has been determined and is summarized in the table below. The data is presented as the inhibition constant (Kᵢ), which reflects the intrinsic binding affinity of the inhibitor for the enzyme.
| Isoform | Kᵢ (nM) | Reference |
| hCA I | 261.4 | [1] |
| hCA II | 3.8 | [1] |
| hCA IX | 19.6 | [1] |
| hCA XII | 45.2 | [1] |
Experimental Protocols
While the precise experimental details for the characterization of this compound are found within the primary literature, this section provides a representative, detailed methodology for a standard in vitro carbonic anhydrase inhibition assay. The stopped-flow CO₂ hydration assay is a widely accepted method for determining the kinetic parameters of CA inhibitors.
Representative Protocol: Stopped-Flow CO₂ Hydration Assay
This method measures the inhibition of the CA-catalyzed hydration of CO₂ by monitoring the change in pH using a pH indicator.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
-
This compound (or other test inhibitor)
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES or Trizma, pH 7.4)
-
pH indicator solution (e.g., 0.2 mM p-nitrophenol)
-
Anhydrous sodium sulfate
-
Acetazolamide (as a standard inhibitor)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test inhibitor (this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare a stock solution of the CA enzyme in the assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the isoform.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In the stopped-flow instrument's syringe, mix the enzyme solution with varying concentrations of the inhibitor (or vehicle control).
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding to reach equilibrium.
-
-
Reaction Initiation and Measurement:
-
The second syringe of the stopped-flow instrument is filled with the CO₂-saturated water and the pH indicator solution in buffer.
-
Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor, CO₂ substrate, and pH indicator.
-
The hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton, causes a change in pH.
-
Monitor the change in absorbance of the pH indicator at its λmax over time (typically in milliseconds).
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the slope of the absorbance change over the initial linear portion of the curve.
-
Plot the initial reaction rates against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Kₘ) of the substrate.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of a compound against carbonic anhydrase.
Signaling Pathways
The inhibition of hCA IX and hCA XII by this compound is particularly relevant in the context of cancer, especially in hypoxic tumors where these isoforms are overexpressed. The following diagram depicts the role of hCA IX and XII in the tumor microenvironment and their connection to key signaling pathways.
References
Unlocking Therapeutic Potential: A Technical Guide to hCAII-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic applications of hCAII-IN-2, a novel dual inhibitor of human carbonic anhydrase II (hCA II) and β-glucuronidase. This document outlines the core quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and potential therapeutic relevance.
Core Quantitative Data
This compound, also identified as compound 12e in its discovery publication, has demonstrated inhibitory activity against both hCA II and β-glucuronidase.[1][2][3] The following tables summarize the key quantitative findings for this compound and its analogs, providing a basis for comparative analysis.
Table 1: Inhibitory Activity of Coumarin-Based Derivatives against hCA II
| Compound | IC50 (μM) vs. hCA II ± SEM |
| This compound (12e) | 21.77 ± 3.32 |
| 12h | 4.55 ± 0.22 |
| 12i | 4.91 ± 1.13 |
| 12j | 7.78 ± 0.08 |
| Zonisamide (Standard) | 12.02 ± 0.33 |
| Data sourced from Arif N, et al. ACS Omega, 2022.[1] |
Table 2: Inhibitory Activity of Coumarin-Based Derivatives against β-Glucuronidase
| Compound | IC50 (μM) vs. β-Glucuronidase ± SEM |
| This compound (12e) | 670.7 ± 1.18 |
| 12i | 440.1 ± 1.17 |
| 12d | 789.5 ± 0.75 |
| 12g | 971.3 ± 0.05 |
| 12j | 773.9 ± 2.22 |
| Silymarin (Standard) | 731.9 ± 3.34 |
| Data sourced from Arif N, et al. ACS Omega, 2022.[1][2] |
Mechanism of Action and Potential Therapeutic Rationale
This compound is a coumarin-based 4H,5H-pyrano[3,2-c]chromene.[1] Due to its significant size, it is proposed to act as an allosteric inhibitor of hCA II, binding to the entrance of the enzyme's active site cavity rather than directly interacting with the zinc ion at the catalytic core.[1][2] This mode of inhibition presents a potentially innovative mechanism compared to classical sulfonamide-based carbonic anhydrase inhibitors.[1]
The dual inhibitory nature of this compound against both hCA II and β-glucuronidase opens up several potential therapeutic avenues. Elevated levels of β-glucuronidase are associated with a range of pathologies, including urinary tract infections, epilepsy, renal diseases, rheumatoid arthritis, and certain types of cancer.[1] Carbonic anhydrase inhibitors are established therapeutic agents for conditions such as glaucoma, epilepsy, and cancer.[1] Furthermore, molecular docking studies have suggested that this compound may also inhibit carbonic anhydrase IX (CA IX), a transmembrane isoform highly expressed in hypoxic tumors, indicating a potential role in oncology.[4]
Experimental Protocols
The following methodologies are based on the procedures described in the primary literature for the evaluation of this compound.[1]
In Vitro Human Carbonic Anhydrase II (hCA II) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the cytosolic isoform of human carbonic anhydrase II.
Materials:
-
Purified human carbonic anhydrase II
-
Test compounds (including this compound)
-
Zonisamide (as a reference standard)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Prepare a stock solution of purified hCA II in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds and the reference standard (zonisamide) in an appropriate solvent (e.g., DMSO), followed by further dilution in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the test compound solution or reference standard.
-
Add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the hCA II enzyme solution.
-
Incubate the mixture at room temperature for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm using a microplate reader.
-
Monitor the change in absorbance over time, which corresponds to the hydrolysis of p-NPA to p-nitrophenol.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro β-Glucuronidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against β-glucuronidase.
Materials:
-
β-Glucuronidase enzyme
-
Test compounds (including this compound)
-
Silymarin (as a reference standard)
-
Acetate buffer (pH 5.0)
-
p-Nitrophenyl-β-D-glucuronide as substrate
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of the test compounds and the reference standard (silymarin).
-
Prepare a solution of β-glucuronidase in acetate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, combine the test compound solution with the β-glucuronidase enzyme solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Substrate Addition and Incubation:
-
Add the substrate, p-nitrophenyl-β-D-glucuronide, to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding a suitable stop solution (e.g., sodium carbonate).
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Proposed Allosteric Inhibition of hCA II
The bulky coumarin-based structure of this compound is thought to prevent its entry deep into the active site cavity of hCA II. Instead, it is hypothesized to bind at the entrance of the cavity, thereby acting as an allosteric inhibitor. This is in contrast to traditional sulfonamide inhibitors that directly coordinate with the zinc ion in the active site.
Conclusion and Future Directions
This compound represents a promising lead compound with a unique dual inhibitory profile against hCA II and β-glucuronidase. Its moderate potency against hCA II, coupled with its activity against β-glucuronidase, suggests that further optimization of this scaffold could lead to the development of novel therapeutics for a range of diseases. Future research should focus on structure-activity relationship (SAR) studies to enhance the potency and selectivity of this compound class. In vivo studies are also warranted to validate the therapeutic potential of these inhibitors in relevant disease models. The potential for inhibition of the cancer-related CA IX isoform is particularly noteworthy and deserves further investigation.
References
- 1. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
An In-Depth Technical Guide on Human Carbonic Anhydrase II (hCAII) Inhibitors in Glaucoma Research
As extensive research did not yield specific information for a compound named "hCAII-IN-2," this technical guide focuses on the well-documented role of the broader class of human Carbonic Anhydrase II (hCAII) inhibitors in glaucoma research. It is likely that "this compound" is an internal, preclinical, or otherwise non-publicly documented designation for a specific inhibitor. The principles, data, and methodologies presented herein are representative of the core strategies employed in the development of hCAII inhibitors for glaucoma.
Audience: Researchers, scientists, and drug development professionals.
Core Concept: hCAII as a Prime Target for Glaucoma Therapy
Glaucoma encompasses a group of optic neuropathies characterized by the progressive degeneration of retinal ganglion cells, leading to irreversible vision loss.[1] A primary and modifiable risk factor for many forms of glaucoma is elevated intraocular pressure (IOP).[2] The clinical management of glaucoma is largely centered on lowering IOP, which can be achieved by reducing the production of aqueous humor, the clear fluid that fills the anterior chamber of the eye.[3]
Human Carbonic Anhydrase II (hCAII) is a highly efficient zinc metalloenzyme abundantly expressed in the ciliary body epithelium of the eye.[4][5] It plays a pivotal role in aqueous humor secretion by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This process is crucial for the transport of ions and water that constitute the aqueous humor. Consequently, the inhibition of hCAII effectively reduces aqueous humor production, leading to a decrease in IOP.[3][4][6]
Mechanism of Action of hCAII Inhibitors
The primary class of hCAII inhibitors used in glaucoma therapy are the sulfonamides.[4][5] Their mechanism of action involves the coordination of the sulfonamide moiety to the catalytic Zn2+ ion in the active site of hCAII.[4] This binding event displaces a water molecule/hydroxide ion essential for catalysis, thereby blocking the enzyme's function. This inhibition slows the formation of bicarbonate, reduces fluid transport, and ultimately lowers IOP.[1][6]
First-generation inhibitors like acetazolamide were administered systemically but were associated with significant side effects.[1][7] This led to the development of topically administered second-generation drugs, such as dorzolamide and brinzolamide, which offer a better safety profile by localizing the drug's action to the eye.[1][7]
Caption: hCAII-mediated aqueous humor production and its inhibition.
Data Presentation: Inhibitory Potency of hCAII Inhibitors
The efficacy of carbonic anhydrase inhibitors is determined by their inhibition constant (Ki) against various CA isoforms. High potency against hCAII and selectivity over other isoforms (like hCA I) are desirable properties to maximize efficacy and minimize off-target effects.
| Compound | Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA XII (Ki, nM) | Administration |
| Acetazolamide | Sulfonamide | 250 | 12 | 75 | 5.7 | Systemic |
| Methazolamide | Sulfonamide | 50 | 14 | - | 5.7 | Systemic |
| Dichlorophenamide | Sulfonamide | 3800 | 38 | - | 4.5 | Systemic |
| Dorzolamide | Sulfonamide | 3000 | 0.54 | 1.2 | 4.5 | Topical |
| Brinzolamide | Sulfonamide | 3300 | 0.31 | 0.74 | 4.2 | Topical |
| Compound 26a * | Dual-Tail Sulfonamide | - | Potent | - | - | Topical (Experimental) |
Note: Data is compiled from multiple sources.[2] "Potent" for Compound 26a indicates significant IOP-lowering effects surpassing dorzolamide in preclinical models.[2] '-' indicates data was not available in the search results.
Experimental Protocols
The preclinical evaluation of novel hCAII inhibitors follows a structured pipeline of in vitro and in vivo assays.
-
Objective: To determine the Ki of a test compound against purified human carbonic anhydrase isoforms (I, II, IV, XII, etc.).
-
Methodology:
-
Enzyme Source: Recombinant human CA isoforms are expressed and purified.
-
Assay Principle: A stopped-flow spectrophotometric method is commonly used. It measures the enzyme-catalyzed hydration of CO2.
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor in a buffered solution (e.g., Tris or HEPES, pH 7.5).
-
This mixture is rapidly combined with a CO2-saturated solution in the stopped-flow instrument.
-
The rate of proton production is monitored by the change in absorbance of a pH indicator (e.g., p-nitrophenol).
-
IC50 values are determined from dose-response curves.
-
Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
-
-
Objective: To assess the IOP-lowering efficacy and duration of action of a topically applied test compound.
-
Animal Model: Normotensive or hypertensive rabbits are commonly used. Ocular hypertension can be induced by various methods, such as water loading or injection of hypertonic saline into the vitreous.
-
Methodology:
-
Baseline Measurement: The baseline IOP of the animals is measured using a calibrated tonometer.
-
Drug Administration: A single drop of the test compound formulation is instilled into one eye. The contralateral eye receives the vehicle as a control.
-
IOP Monitoring: IOP is measured in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.
-
Data Analysis: The percentage change in IOP from baseline is calculated for both treated and control eyes. The efficacy of the test compound is compared to that of a clinically used standard like dorzolamide or bimatoprost.[2]
-
Caption: Drug discovery workflow for a novel hCAII inhibitor.
Mandatory Visualization: Advanced and Future Approaches
The field is evolving beyond traditional sulfonamides. The "tail approach" involves adding moieties to the sulfonamide scaffold to interact with distinct regions of the CA active site, enhancing potency and selectivity.[2][7] Furthermore, machine learning and quantitative structure-activity relationship (QSAR) models are being employed to accelerate the discovery of novel, potent, and selective hCAII inhibitors.[8][9][10] These computational methods help in screening large compound libraries and predicting the activity of new chemical entities, thereby streamlining the drug discovery process.[11] The development of dual-tail inhibitors, such as compound 26a, represents a promising new direction, showing superior efficacy in preclinical models.[2]
References
- 1. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heca-analitika.com [heca-analitika.com]
- 9. heca-analitika.com [heca-analitika.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel inhibitors for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of hCAII-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Carbonic Anhydrase II (hCA II) is a zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] Its involvement in pathological conditions such as glaucoma, epilepsy, and certain types of cancer has made it a significant target for drug discovery.[3][4] hCAII-IN-2 is a potent inhibitor of cytosolic human carbonic anhydrase II.[5] This document provides a detailed protocol for the in vitro assessment of hCA II inhibition by this compound using a colorimetric assay based on the enzyme's esterase activity.[6][7]
The assay relies on the principle that hCA II can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400 nm.[1][6][8] The rate of p-nitrophenol formation is directly proportional to the enzymatic activity. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction, allowing for the determination of its inhibitory potency.
Quantitative Data Summary
The inhibitory activity of this compound and other common carbonic anhydrase inhibitors is summarized in the tables below.
Table 1: Inhibitory Activity (Ki) of this compound against various hCA Isoforms [5]
| Isoform | Ki (nM) |
| hCA I | 261.4 |
| hCA II | 3.8 |
| hCA IX | 19.6 |
| hCA XII | 45.2 |
Table 2: IC50 Values of Standard Carbonic Anhydrase Inhibitors against hCA II [9]
| Inhibitor | IC50 (µM) |
| Acetazolamide | 0.031 |
| Methazolamide | 0.033 |
| Sulfanilamide | 4.2 |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the hCA II inhibition assay.
Materials and Reagents
-
Human Carbonic Anhydrase II (hCA II), from human erythrocytes
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom polystyrene plates
-
Deionized water
Equipment
-
Spectrophotometer (plate reader) capable of measuring absorbance at 400 nm
-
Incubator set to 25°C or room temperature
-
Multichannel pipette
-
Standard laboratory glassware and consumables
Solution Preparation
-
Assay Buffer: 50 mM HEPES, pH 8.0[4][10] or 50 mM MOPS, pH 7.5.[9]
-
hCA II Enzyme Stock Solution: Prepare a stock solution of recombinant hCA II in the assay buffer. The final concentration in the assay is typically around 40 nM.[4][10]
-
Substrate Solution: Prepare a 500 µM solution of p-nitrophenyl acetate in the assay buffer.[4][9][10]
-
Inhibitor Stock Solutions: Prepare a stock solution of this compound and acetazolamide in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations.
Assay Procedure
-
Plate Setup: To each well of a 96-well plate, add the components in the order specified in the table below. It is recommended to perform all assays in triplicate.
| Component | Volume (µL) | Final Concentration |
| Assay Buffer | Variable | - |
| hCA II Enzyme | 10 | 40 nM |
| Inhibitor (this compound or Acetazolamide) or Vehicle (DMSO) | 10 | Variable |
| p-Nitrophenyl Acetate | 10 | 500 µM |
| Total Volume | 100 |
-
Pre-incubation: Add the assay buffer, hCA II enzyme, and the inhibitor (or vehicle) to the wells. Mix gently and pre-incubate the plate for 10-15 minutes at room temperature.[4][9][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the p-nitrophenyl acetate substrate solution to all wells.
-
Incubation: Incubate the plate for 30 minutes at 25°C.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 400 nm using a microplate reader.[9]
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration can be calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100
-
Sample: Contains enzyme, substrate, and inhibitor.
-
Control: Contains enzyme, substrate, and vehicle (DMSO).
-
Blank: Contains buffer and substrate (no enzyme).
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half. This can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
.dot
Caption: Workflow for the in vitro hCA II inhibition assay.
.dot
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCAII-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-2 is a potent inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme that plays a crucial role in regulating intracellular pH (pHi) by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of pHi is a hallmark of several diseases, including cancer, where it contributes to tumor growth, proliferation, and metastasis.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its cytotoxic effects and its impact on cellular signaling pathways.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of hCAII. This inhibition disrupts the cell's ability to maintain pH homeostasis, leading to intracellular acidification.[2] In cancer cells, which often exist in a hypoxic and acidic microenvironment, this disruption can be particularly detrimental, potentially leading to the inhibition of key cellular processes and the induction of apoptosis.[1][4] One of the critical pathways affected by changes in intracellular pH and hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling cascade, which is a master regulator of cellular adaptation to low oxygen conditions and promotes tumor survival and angiogenesis.[5][6]
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Assay | Source |
| Ki (hCA II) | 3.8 nM | - | Enzymatic Assay | [7] |
| Ki (hCA I) | 261.4 nM | - | Enzymatic Assay | [7] |
| Ki (hCA IX) | 19.6 nM | - | Enzymatic Assay | [7] |
| Ki (hCA XII) | 45.2 nM | - | Enzymatic Assay | [7] |
| IC50 | Not explicitly stated for this compound, but related compounds show activity in the micromolar range. For example, a betulin-derived conjugate had an EC50 of 8.5 µM. | A375 human melanoma cells | SRB Assay | [8] |
| IC50 | 22.02 µM | WI-38 (normal human lung fibroblasts) | MTT Assay | [7] |
Signaling Pathway
The inhibition of hCAII by this compound leads to a decrease in the intracellular pH. This acidification, especially under hypoxic conditions prevalent in solid tumors, can interfere with the stabilization and activity of the HIF-1α transcription factor. HIF-1α is a key regulator of genes involved in angiogenesis, glucose metabolism, and cell survival. By disrupting this pathway, this compound can potentially inhibit tumor growth and progression.
References
- 1. atsjournals.org [atsjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Carbonic anhydrase II. A novel biomarker for gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase II mediates malignant behavior of pulmonary neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Modified HIF-1α Linked to Carbonic Anhydrase IX Inhibitor and Glycosylated Cisplatin on Solid Tumors: Short Review [scirp.org]
- 6. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Preclinical Evaluation of hCAII Inhibitors in Animal Models
Topic: Experimental Design for Novel Human Carbonic Anhydrase II (hCAII) Inhibitors in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Human Carbonic Anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] Its activity is central to pH regulation, fluid secretion, and CO2 transport.[4] Consequently, hCAII has emerged as a significant therapeutic target for various conditions. Inhibition of hCAII can reduce the rate of aqueous humor production in the eye, making it a cornerstone in the treatment of glaucoma.[5] Additionally, specific isoforms of carbonic anhydrase, including hCAII and hCAVII, are involved in neuronal excitation, and their inhibition has shown promise in controlling seizures in epilepsy.[6][7]
These application notes provide a comprehensive guide for the preclinical evaluation of novel hCAII inhibitors, using "Your-hCAII-Inhibitor" (YHCAI) as a placeholder, in established animal models of glaucoma and epilepsy. The protocols and methodologies are synthesized from established practices in the field to ensure robust and reproducible results.
Mechanism of Action of hCAII and Inhibition by Sulfonamides
The catalytic activity of hCAII is dependent on a Zn(II) ion located in its active site, which is coordinated by three histidine residues and a water molecule that acts as a potent nucleophile.[2][8] The enzyme facilitates the hydration of CO2 to bicarbonate, a process fundamental to many physiological functions.
A prominent class of hCAII inhibitors are the sulfonamides. These molecules typically feature an unsubstituted sulfonamide group (-SO2NH2) that binds to the catalytic Zn(II) ion, displacing the bound water/hydroxide and thereby blocking the enzyme's catalytic activity.[9] This inhibition forms the basis of their therapeutic effects.
Quantitative Data Summary
Prior to in vivo studies, the inhibitory potency and selectivity of YHCAI should be determined through in vitro assays against a panel of human carbonic anhydrase isoforms. This data is crucial for predicting potential efficacy and off-target effects.
Table 1: In Vitro Inhibitory Activity of YHCAI against hCA Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| YHCAI | 275 | 10.5 | 30.2 | 5.1 |
| Acetazolamide (Control) | 250 | 12 | 25 | 5.8[10] |
Table 2: Example In Vivo Efficacy Data in an Animal Model of Glaucoma
| Treatment Group | N | Baseline IOP (mmHg) | IOP at 2h Post-Dose (mmHg) | % IOP Reduction |
| Vehicle (0.5% HPMC) | 8 | 21.5 ± 1.2 | 21.3 ± 1.5 | 0.9% |
| YHCAI (1% solution) | 8 | 21.8 ± 1.4 | 16.4 ± 1.1 | 24.8% |
| Dorzolamide (2% solution) | 8 | 21.6 ± 1.3 | 17.1 ± 1.0 | 20.8% |
| *p < 0.05 vs. Vehicle. Data are presented as Mean ± SEM. |
Experimental Protocols
Protocol 1: Evaluation of YHCAI in a Rabbit Model of Ocular Hypertension
This protocol details the procedure for assessing the intraocular pressure (IOP) lowering effects of topically administered YHCAI in rabbits.
1. Animal Model:
-
Species: New Zealand White rabbits.
-
Model: Normotensive or induced ocular hypertension model (e.g., carbomer-induced).[11]
2. Materials:
-
YHCAI formulated as a 1% ophthalmic solution.
-
Vehicle control (e.g., 0.5% Hydroxypropyl methylcellulose - HPMC).
-
Positive control: Dorzolamide 2% ophthalmic solution.
-
Tonometer (e.g., Tono-Pen).
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
3. Experimental Procedure:
-
Acclimatization: Acclimate animals to handling and IOP measurement procedures for at least one week.
-
Baseline IOP: Measure baseline IOP in both eyes of each rabbit. Administer one drop of topical anesthetic before each measurement.
-
Grouping: Randomly assign animals to treatment groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: YHCAI (1% solution)
-
Group 3: Positive Control (Dorzolamide 2% solution)
-
-
Dosing: Instill 50 µL of the respective test article into one eye of each rabbit. The contralateral eye can serve as an untreated control.
-
IOP Measurement: Measure IOP at predetermined time points post-instillation (e.g., 1, 2, 4, 6, and 8 hours).
-
Data Analysis: Calculate the mean IOP and the percentage reduction from baseline for each group at each time point. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.
Protocol 2: Evaluation of YHCAI in a Mouse Model of Epilepsy
This protocol describes the evaluation of the anticonvulsant properties of YHCAI using the maximal electroshock (MES) seizure model in mice.[7]
1. Animal Model:
-
Species: Male C57BL/6 mice or other appropriate strain.
2. Materials:
-
YHCAI formulated for intraperitoneal (IP) injection.
-
Vehicle control (e.g., saline with 5% DMSO).
-
Positive control: Acetazolamide or Topiramate.[6]
-
Electroshock apparatus with corneal electrodes.
-
Electrolyte solution for electrodes.
3. Experimental Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign animals to treatment groups (n=8-10 per group). Administer the test articles via IP injection at various doses.
-
Group 1: Vehicle Control
-
Group 2-4: YHCAI (e.g., 10, 30, 100 mg/kg)
-
Group 5: Positive Control (e.g., Acetazolamide 50 mg/kg)
-
-
Pre-treatment Time: Conduct the seizure test at the time of peak effect, determined from preliminary pharmacokinetic studies (e.g., 30-60 minutes post-dose).
-
MES Induction:
-
Apply a drop of electrolyte solution to the corneal electrodes.
-
Administer a single electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.
-
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this seizure endpoint.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Apo-Human Carbonic Anhydrase II Revisited: Implications of the Loss of a Metal in Protein Structure, Stability and Solvent Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrases and Their Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Crystallography Studies of hCAII with hCAII-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2][3][4] Its involvement in numerous diseases has made it a significant target for drug development.[2][3][5] Small molecule inhibitors targeting hCAII are used in the treatment of glaucoma, epilepsy, and other disorders.[2][3] hCAII-IN-2 is a potent inhibitor of human carbonic anhydrases, exhibiting a strong affinity for hCAII.[6] Understanding the precise binding interactions between hCAII and its inhibitors at an atomic level is paramount for the rational design of more effective and selective drugs. X-ray crystallography is a powerful technique to elucidate these three-dimensional structures.[4][7]
These application notes provide detailed protocols for the expression, purification, and crystallization of hCAII in complex with this compound, along with guidelines for X-ray diffraction data collection.
Data Presentation
Inhibitor Binding Data
A summary of the inhibition constants (Ki) for this compound against various human carbonic anhydrase isoforms is presented below.
| Isoform | Ki (nM) |
| hCA I | 261.4[6] |
| hCA II | 3.8 [6] |
| hCA IX | 19.6[6] |
| hCA XII | 45.2[6] |
Representative Crystallographic Data for an hCAII-Inhibitor Complex
The following table provides typical crystallographic data collection and refinement statistics for a human carbonic anhydrase II complex with a sulfonamide inhibitor. This data is representative and serves as a benchmark for expected results.
| Data Collection | |
| PDB Code | 3HS4[8] |
| Resolution (Å) | 1.8[8] |
| Space group | P21[9] |
| Unit cell dimensions (Å) | a=42.7, b=41.7, c=73.0, β=104.6°[4] |
| Refinement Statistics | |
| R-work / R-free | 0.17 / 0.21 |
| No. of non-hydrogen atoms | 2058 |
| RMSD bonds (Å) | 0.012 |
| RMSD angles (°) | 1.3 |
Experimental Protocols
hCAII Expression and Purification
This protocol is adapted from established methods for expressing and purifying recombinant hCAII.[9][10]
Materials and Reagents:
-
E. coli BL21(DE3) cells
-
pET vector containing the human CAII gene
-
Luria-Bertani (LB) broth and agar
-
Kanamycin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl)
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the pET-hCAII plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
-
Large-Scale Expression: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.2 mM.[9] Continue to grow the culture for 16 hours at 30°C.[9]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with Wash Buffer to remove unbound proteins.
-
Elution: Elute the His-tagged hCAII with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.
-
Purity Check: Assess the purity of the protein by SDS-PAGE. The expected molecular weight of hCAII is approximately 29 kDa.[4]
Crystallization of the hCAII:this compound Complex
This protocol utilizes the hanging drop vapor diffusion method.
Materials and Reagents:
-
Purified hCAII protein (10-20 mg/mL)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Crystallization Buffer (e.g., 0.1 M Tris-HCl pH 8.5, 1.4 M (NH4)2SO4)
-
Crystallization plates (24- or 96-well)
-
Siliconized cover slips
Procedure:
-
Complex Formation: Incubate the purified hCAII with a 5-fold molar excess of this compound for 1 hour on ice.
-
Crystallization Setup:
-
Pipette 500 µL of Crystallization Buffer into the reservoir of a crystallization plate well.
-
On a siliconized cover slip, mix 1 µL of the hCAII:this compound complex solution with 1 µL of the reservoir solution.
-
-
Incubation: Seal the well with the cover slip and incubate at a constant temperature (e.g., 20°C).
-
Crystal Growth: Monitor the drops for crystal growth over several days to weeks. Crystals are expected to form within 3-10 days.[1]
X-ray Diffraction Data Collection
Materials and Reagents:
-
Crystals of the hCAII:this compound complex
-
Cryoprotectant solution (e.g., Crystallization Buffer supplemented with 25% glycerol)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron X-ray source
Procedure:
-
Crystal Harvesting: Carefully transfer a single crystal from the drop into the cryoprotectant solution for a few seconds.
-
Cryo-cooling: Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on the goniometer of a synchrotron beamline.
-
Diffraction Imaging: Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing: Process the diffraction data using appropriate software to determine the unit cell parameters, space group, and reflection intensities.
Visualizations
References
- 1. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizing drug binding interactions using microcrystal electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and X-ray crystallographic analysis of fully deuterated human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cloning, expression, and purification of an α-carbonic anhydrase from Toxoplasma gondii to unveil its kinetic parameters and anion inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Kinetics Assay for Human Carbonic Anhydrase II (hCAII) with the Inhibitor hCAII-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] Its involvement in various physiological and pathological processes has made it a significant therapeutic target for a range of diseases.[4] Consequently, the identification and characterization of hCAII inhibitors are of great interest in drug discovery.
These application notes provide a detailed protocol for determining the enzymatic activity and inhibition kinetics of hCAII. The procedure utilizes the esterase activity of hCAII with p-nitrophenyl acetate (p-NPA) as a substrate, a common and convenient method for monitoring enzyme activity spectrophotometrically.[5][6][7] The protocol also describes the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for a model inhibitor, designated here as hCAII-IN-2.
Signaling Pathways and Experimental Workflow
To visually represent the core concepts of the enzymatic reaction and the experimental procedure, the following diagrams have been generated.
Caption: hCAII enzymatic reaction and inhibition pathway.
Caption: Experimental workflow for hCAII kinetic and inhibition assays.
Materials and Reagents
-
Human Carbonic Anhydrase II (hCAII), recombinant
-
p-Nitrophenyl Acetate (p-NPA)
-
This compound (or other inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates (UV-transparent)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Reagent Preparation
-
Tris-HCl Buffer (50 mM, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing to the final volume.
-
hCAII Stock Solution: Reconstitute lyophilized hCAII in Tris-HCl buffer to a final concentration of 1 mg/mL. Store in aliquots at -20°C. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) with Tris-HCl buffer.
-
p-NPA Stock Solution (100 mM): Dissolve p-NPA in DMSO. This stock solution should be prepared fresh.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Further serial dilutions should be made in DMSO to achieve the desired concentration range for the inhibition assays.
Protocol for Determining Michaelis-Menten Parameters (Km and Vmax)
-
Prepare a series of p-NPA dilutions in Tris-HCl buffer from the 100 mM stock solution. Final concentrations in the assay should typically range from 0.05 mM to 2 mM.
-
To each well of a 96-well plate, add:
-
X µL of Tris-HCl buffer
-
10 µL of hCAII working solution
-
Y µL of p-NPA dilution to make a final volume of 200 µL.
-
-
Initiate the reaction by adding the p-NPA solution.
-
Immediately measure the increase in absorbance at 405 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 25°C). The absorbance change is due to the formation of p-nitrophenol.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot V₀ versus the substrate concentration ([p-NPA]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol for IC50 Determination
-
Prepare a series of this compound dilutions in Tris-HCl buffer from the stock solution. The final concentrations should typically span a logarithmic range (e.g., 0.1 nM to 100 µM).
-
To each well of a 96-well plate, add:
-
X µL of Tris-HCl buffer
-
10 µL of hCAII working solution
-
10 µL of this compound dilution (or DMSO for the control)
-
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding p-NPA to a final concentration equal to the Km value determined previously.
-
Measure the enzymatic activity as described in section 4.2.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]
Protocol for Determining the Inhibition Constant (Ki) and Mode of Inhibition
-
Perform a series of kinetic runs as described in section 4.2 at several fixed concentrations of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is estimated from the IC50).
-
For each inhibitor concentration, vary the concentration of p-NPA.
-
Determine the apparent Km (Km,app) and apparent Vmax (Vmax,app) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ versus 1/[S]) for each inhibitor concentration.
-
Calculate the Ki value using the appropriate Cheng-Prusoff equation based on the determined mode of inhibition.
Data Presentation
The quantitative data from the enzyme kinetics and inhibition assays should be summarized in the following tables for clear comparison.
Table 1: Michaelis-Menten Kinetic Parameters for hCAII
| Parameter | Value | Units |
| Km | Value | mM |
| Vmax | Value | µmol/min/mg |
| kcat | Value | s⁻¹ |
| kcat/Km | Value | M⁻¹s⁻¹ |
Table 2: Inhibition Parameters for this compound
| Parameter | Value | Units |
| IC50 | Value | nM |
| Mode of Inhibition | Competitive/Non-competitive/etc. | - |
| Ki | Value | nM |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh aliquot of hCAII. Ensure proper storage conditions. |
| Incorrect buffer pH | Verify the pH of the Tris-HCl buffer. | |
| Substrate degradation | Prepare p-NPA stock solution fresh. | |
| High background absorbance | Spontaneous hydrolysis of p-NPA | Run a control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. |
| Precipitated inhibitor | Ensure the inhibitor is fully dissolved in DMSO and the final DMSO concentration in the assay is low (typically <1%). | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Use a temperature-controlled plate reader. | |
| IC50 curve does not fit well | Inappropriate inhibitor concentration range | Adjust the range of inhibitor concentrations to ensure a full sigmoidal curve is captured. |
| Assay time is too long | Ensure initial velocities are measured in the linear range of the reaction. |
References
- 1. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed evolution of the promiscuous esterase activity of carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Measuring the Cell Permeability of hCAII-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme crucial for various physiological processes, including pH regulation and CO2 transport.[1][2] Its involvement in pathological conditions has made it a significant target for drug development.[1] hCAII-IN-2 is a novel compound designed to interact with intracellular hCAII. As many drugs targeting intracellular proteins must cross the cell membrane, assessing the cell permeability of this compound is a critical step in its development as a potential therapeutic agent.[3] This document provides detailed protocols for measuring the cell permeability of this compound using two standard in vitro methods: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Principle of Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.[4][5][6] It utilizes a 96-well plate system where a filter support is coated with a lipid solution to form an artificial membrane. The test compound is added to a donor compartment, and its diffusion into an acceptor compartment is measured over time.[5] This assay is cost-effective and provides a rapid assessment of a compound's ability to passively cross a lipid barrier, mimicking the cell membrane.[4][7] Different lipid compositions can be used to model various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[4]
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a well-established, cell-based method that is considered the gold standard for predicting human intestinal absorption of drugs.[8][9] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes with tight junctions, resembling the intestinal epithelium.[8][10] This model allows for the assessment of both passive and active transport mechanisms, including efflux mediated by transporters like P-glycoprotein (P-gp).[10] The apparent permeability coefficient (Papp) is determined by measuring the flux of the compound from the apical (A) to the basolateral (B) side and vice versa (B to A).[10] An efflux ratio greater than 2 (Papp(B-A) / Papp(A-B)) suggests the compound may be a substrate for active efflux.[10]
Data Presentation
Quantitative data from permeability assays should be summarized for clear comparison. The following tables provide a template for presenting the results for this compound alongside control compounds.
Table 1: PAMPA Permeability Data
| Compound | Concentration (µM) | Incubation Time (h) | Pe (10⁻⁶ cm/s) | Classification |
| This compound | 10 | 18 | ||
| High Permeability Control | 10 | 18 | > 1.5 | High |
| Low Permeability Control | 10 | 18 | < 1.0 | Low |
Pe: Effective Permeability Coefficient
Table 2: Caco-2 Permeability Data
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Classification |
| This compound | A -> B | |||
| B -> A | ||||
| High Permeability Control | A -> B | > 5.0 | High | |
| Low Permeability Control | A -> B | < 2.0 | Low | |
| Efflux Substrate Control | A -> B | > 2.0 | Efflux Substrate |
Papp: Apparent Permeability Coefficient
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
This compound
-
High and Low Permeability Control Compounds
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Lecithin (or other suitable lipid)
-
Dodecane (or other suitable organic solvent)
-
96-well PAMPA plates (donor and acceptor plates)
-
96-well UV-transparent plates
-
Multichannel pipette
-
Plate shaker
-
UV/Vis plate reader or LC-MS/MS system
Methodology:
-
Preparation of Solutions:
-
Membrane Coating:
-
Assay Setup:
-
Incubation:
-
Incubate the plate assembly at room temperature for 10-20 hours on a plate shaker with gentle agitation.[7]
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Transfer an aliquot from both the donor and acceptor wells to a 96-well UV-transparent plate for analysis by a UV/Vis plate reader or to a suitable plate for LC-MS/MS analysis.[7]
-
Determine the concentration of the compound in each compartment.
-
-
Data Calculation:
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - (2.303 / (A * t)) * (Vd * Va / (Vd + Va)) * log10(1 - (Ca(t) / Ceq)) where:
-
A = filter area
-
t = incubation time
-
Vd = donor well volume
-
Va = acceptor well volume
-
Ca(t) = compound concentration in the acceptor well at time t
-
Ceq = equilibrium concentration
-
-
Protocol 2: Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Transwell™ inserts (e.g., 24-well format)
-
This compound
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto the Transwell™ inserts at an appropriate density.
-
Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer.[10]
-
-
Monolayer Integrity Check:
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS to the basolateral (receiver) compartment.
-
Add the test solution (this compound or control compound in HBSS) to the apical (donor) compartment.[13]
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]
-
At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
Collect a sample from the apical compartment at the end of the experiment.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Follow the same procedure as the A to B experiment, but add the test solution to the basolateral compartment and sample from the apical compartment.[13]
-
-
Efflux Inhibition (Optional):
-
To investigate the role of P-gp mediated efflux, pre-incubate the cells with a P-gp inhibitor (e.g., verapamil) before and during the transport experiment.[10]
-
-
Sample Analysis:
-
Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt = rate of permeation (amount of compound in the receiver compartment over time)
-
A = surface area of the membrane
-
C0 = initial concentration in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Visualizations
Caption: Intracellular pathway of this compound.
Caption: PAMPA experimental workflow.
Caption: Caco-2 permeability assay workflow.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery | MDPI [mdpi.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing hCAII-IN-2 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase II (CAII) is a ubiquitous zinc metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] Its involvement in pH regulation, ion transport, and fluid secretion has made it a significant therapeutic target for a range of conditions including glaucoma, epilepsy, and certain types of cancer.[4][5][6] hCAII-IN-2 is a novel inhibitor of human carbonic anhydrase II (hCAII). These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound, using a rodent model of glaucoma as an illustrative example. The principles and methods described herein can be adapted for other disease models relevant to CAII inhibition.
Mechanism of Action of Carbonic Anhydrase II
The catalytic mechanism of hCAII involves a zinc-hydroxide species that performs a nucleophilic attack on a carbon dioxide molecule bound in a hydrophobic pocket of the active site.[1][2] This results in the formation of bicarbonate, which is then displaced by a water molecule, regenerating the active site for the next catalytic cycle. The rate-limiting step is the transfer of a proton from the zinc-bound water to the surrounding medium, a process often facilitated by a proton shuttle residue like histidine.[7] Inhibitors like this compound typically bind to the zinc ion in the active site, preventing the binding of substrate molecules and thereby impeding the enzyme's catalytic activity.[5]
Experimental Protocol: Assessing this compound Efficacy in a Rat Model of Glaucoma
This protocol describes the induction of ocular hypertension in rats to model glaucoma and the subsequent assessment of this compound's efficacy in reducing intraocular pressure (IOP).
Animal Model and Husbandry
-
Species: Male Wistar or Long Evans rats (8-10 weeks old, 250-300g).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
Induction of Ocular Hypertension
A common method for inducing elevated IOP is the injection of hypertonic saline into the episcleral veins.[8]
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic regimen (e.g., intraperitoneal injection of a ketamine/xylazine cocktail).
-
Procedure:
-
Place the anesthetized rat under a dissecting microscope.
-
Gently proptose the eye and visualize the episcleral venous plexus.
-
Using a 30-gauge needle attached to a microsyringe, carefully inject 50 µL of 2 M hypertonic saline into the episcleral venous plexus. Successful injection is indicated by blanching of the vessels.[8]
-
The contralateral eye can be injected with sterile saline to serve as a control.
-
-
Post-Procedure Care: Apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animals until they have fully recovered from anesthesia.
Experimental Design and Dosing
The following experimental groups are recommended:
| Group | Treatment | Route of Administration | Dosage |
| 1 | Vehicle Control | e.g., Intraperitoneal (IP) | - |
| 2 | This compound (Low Dose) | e.g., Intraperitoneal (IP) | TBD |
| 3 | This compound (Medium Dose) | e.g., Intraperitoneal (IP) | TBD |
| 4 | This compound (High Dose) | e.g., Intraperitoneal (IP) | TBD |
| 5 | Positive Control (e.g., Acetazolamide) | e.g., Intraperitoneal (IP) | Established effective dose |
-
Randomization: Randomly assign animals to the different treatment groups.
-
Treatment Initiation: Begin treatment after a stable elevation in IOP is confirmed (typically 3-4 days post-induction).
-
Drug Formulation: Dissolve or suspend this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80). The formulation should be sterile-filtered.
-
Administration: Administer the assigned treatment once or twice daily for the duration of the study (e.g., 1-4 weeks).
Efficacy Assessment
-
Instrument: Use a tonometer calibrated for rodents (e.g., Tono-Pen, iCare TONOLAB).
-
Procedure:
-
Lightly anesthetize the animals.
-
Apply a drop of topical anesthetic (e.g., proparacaine hydrochloride) to the cornea.
-
Gently hold the eyelids open and obtain at least three stable IOP readings.
-
Average the readings for each eye at each time point.
-
-
Frequency: Measure IOP at baseline, before the start of treatment, and at regular intervals during the treatment period (e.g., daily or every other day).
At the end of the study, tissues can be collected to assess the level of CAII inhibition.
-
Sample Collection: Euthanize the animals and collect relevant tissues (e.g., eyes, red blood cells).
-
Tissue Preparation: Homogenize the tissues in an appropriate buffer.
-
Assay Principle: The assay measures the esterase activity of CA, which is inhibited in the presence of an active inhibitor. A common substrate is p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the chromophore p-nitrophenol.[9][10]
-
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), the tissue homogenate, and p-NPA.
-
Measure the rate of p-nitrophenol formation by monitoring the absorbance at 400 nm using a spectrophotometer.
-
Compare the activity in samples from treated animals to that of vehicle-treated controls.
-
-
Procedure: At the end of the study, enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Analysis: Process the eyes for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin). Examine the retinal ganglion cell layer and optic nerve for signs of neuroprotection.
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using appropriate methods such as ANOVA followed by a post-hoc test for multiple comparisons.
Table 1: Summary of Quantitative Data to be Collected
| Parameter | Measurement | Units | Time Points | Groups |
| Intraocular Pressure (IOP) | Tonometry | mmHg | Baseline, Daily/Every other day | All |
| Body Weight | Weighing scale | g | Weekly | All |
| CAII Activity | Spectrophotometry | U/mg protein | Endpoint | All |
| Retinal Ganglion Cell Count | Histology | Cells/mm | Endpoint | All |
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of this compound efficacy. By using a relevant animal model and a combination of functional and biochemical endpoints, researchers can obtain robust data on the therapeutic potential of this novel carbonic anhydrase inhibitor. The detailed methodologies and structured data presentation will aid in the clear interpretation and comparison of results, facilitating the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apo-Human Carbonic Anhydrase II Revisited: Implications of the Loss of a Metal in Protein Structure, Stability and Solvent Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying Downstream Signaling Pathways Using hCAII-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-2 is a potent and selective inhibitor of human carbonic anhydrase II (hCA II), a ubiquitous cytosolic enzyme that plays a crucial role in regulating intracellular pH (pHi) by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of hCA II activity has been implicated in various pathological conditions, making it a significant target for therapeutic intervention.[3] By inhibiting hCA II, this compound provides a powerful tool to investigate the downstream signaling pathways that are modulated by changes in intracellular pH. These application notes provide a comprehensive guide for utilizing this compound to explore its effects on key cellular signaling cascades, including the mTOR, MAPK, and Calcium signaling pathways.
Mechanism of Action
The primary mechanism by which this compound influences downstream signaling is through its specific inhibition of hCA II's catalytic activity. This inhibition leads to a disruption in the normal rate of proton and bicarbonate ion production, thereby altering the intracellular pH. Changes in pHi are known to act as a second messenger, directly or indirectly influencing the activity of numerous signaling proteins and pathways that are critical for cell growth, proliferation, metabolism, and survival.[4][5][6]
Data Presentation
The following table summarizes the inhibitory activity of this compound against various human carbonic anhydrase isoforms. This data is crucial for designing experiments and interpreting results, as it highlights the selectivity of the compound.
| Isoform | This compound Ki (nM) | Reference |
| hCA I | 261.4 | [Source for Ki values] |
| hCA II | 3.8 | [Source for Ki values] |
| hCA IX | 19.6 | [Source for Ki values] |
| hCA XII | 45.2 | [Source for Ki values] |
Studied Downstream Signaling Pathways
Inhibition of hCA II by this compound is hypothesized to modulate several key signaling pathways primarily through its effect on intracellular pH.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Intracellular pH has been shown to be a critical regulator of mTOR signaling.
-
Intracellular alkalinization has been demonstrated to activate mTORC2 and the downstream PI3K/Akt signaling cascade.[7][8]
-
Intracellular acidification can lead to the inhibition of mTORC1 activity.[9]
By altering pHi, this compound can be used to dissect the pH-sensitive components of the mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. The activity of MAPK pathway components, such as ERK, JNK, and p38, can be influenced by changes in intracellular pH.
-
Intracellular acidification has been shown to lead to the activation of p38 and ERK1/2 MAPKs.[10][11]
Researchers can use this compound to induce changes in pHi and subsequently analyze the phosphorylation status of key MAPK proteins to understand the pH-dependent regulation of this pathway.
Calcium Signaling
Intracellular calcium ([Ca2+]i) is a versatile second messenger that regulates a multitude of cellular functions. There is a complex interplay between intracellular pH and calcium signaling.
-
Changes in pHi can influence the release of Ca2+ from intracellular stores and its influx from the extracellular space.[12][13]
-
Specifically, intracellular alkalinization has been shown to induce increases in [Ca2+]i.[14]
This compound can be employed to manipulate pHi and investigate the consequential changes in intracellular calcium dynamics and the activation of calcium-dependent signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on the aforementioned signaling pathways.
Experimental Workflow
Protocol 1: Western Blot Analysis of mTOR and MAPK Pathway Activation
This protocol details the steps to analyze the phosphorylation status of key proteins in the mTOR (e.g., Akt, S6K) and MAPK (e.g., ERK1/2, p38) pathways following treatment with this compound.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Akt, Akt, p-ERK1/2, ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Luciferase Reporter Assay for Transcription Factor Activity
This protocol is designed to measure the activity of transcription factors downstream of the mTOR or MAPK pathways (e.g., AP-1, CREB) using a luciferase reporter system.
Materials:
-
Cells of interest
-
Luciferase reporter plasmid containing the response element for the transcription factor of interest (e.g., AP-1-Luc)
-
A control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate and grow to 50-70% confluency.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Transfer the lysate to a luminometer plate.
-
Measure the firefly luciferase activity according to the manufacturer's protocol.
-
Subsequently, measure the Renilla luciferase activity in the same well.
-
-
Data Analysis:
Protocol 3: Measurement of Intracellular Calcium Concentration
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator dye.
Materials:
-
Cells of interest
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., ionomycin or thapsigargin)
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence imaging. Allow cells to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) or Fura-2 AM in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Treatment and Imaging:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS containing this compound or vehicle control.
-
Immediately begin acquiring fluorescence images or readings at appropriate excitation and emission wavelengths (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Record a baseline fluorescence for a few minutes before adding the treatment.
-
Continue recording for a desired period to capture the calcium response.
-
At the end of the experiment, add a positive control like ionomycin to obtain the maximum fluorescence signal.
-
-
Data Analysis:
-
For kinetic measurements, plot the fluorescence intensity over time.
-
The change in fluorescence (ΔF) is often expressed as (F - F0)/F0, where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.[18][19][20][21]
-
Conclusion
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR senses intracellular pH through lysosome dispersion from RHEB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ signaling, intracellular pH and cell volume in cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Publication: Intracellular pH regulates ubiquitin-mediated degradation of the MAP kinase ERK3 [sciprofiles.com]
- 7. Alkaline intracellular pH (pHi) activates AMPK-mTORC2 signaling to promote cell survival during growth factor limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaline intracellular pH (pHi) increases PI3K activity to promote mTORC1 and mTORC2 signaling and function during growth factor limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acidic Environment Leads to ROS-Induced MAPK Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular pH and calcium signalling in rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. The effects of intracellular pH changes on resting cytosolic calcium in voltage-clamped snail neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biocat.com [biocat.com]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of intracellular calcium (Ca2+) concentration [bio-protocol.org]
Troubleshooting & Optimization
hCAII-IN-2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the human carbonic anhydrase II (hCAII) inhibitor, hCAII-IN-2. The information addresses common solubility and stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: Specific solubility data for this compound is not publicly available. However, as a sulfonamide-based inhibitor with a complex aromatic structure (Molecular Formula: C25H18ClN5O4S), it is expected to have low aqueous solubility. For initial stock solutions, organic solvents are recommended. Typically, compounds of this nature are soluble in dimethyl sulfoxide (DMSO), ethanol, or methanol. For aqueous buffers, it is crucial to first prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium. It is important to note that high concentrations of organic solvents may affect your experimental system.
Q2: My this compound solution appears cloudy or shows precipitation after dilution in an aqueous buffer. How can I resolve this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are several troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try lowering the concentration.
-
Increase the Cosolvent Percentage: A small percentage of the organic solvent from your stock solution can help maintain solubility in the final aqueous solution. However, be mindful of the tolerance of your assay to the specific organic solvent.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. The sulfonamide group in this compound is weakly acidic. Systematically testing the solubility at different pH values may help identify an optimal range.
-
Use of Surfactants or Solubilizing Agents: In some cases, very low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) or other solubilizing agents can improve solubility. However, their compatibility with your experimental setup must be verified.
Q3: What are the best practices for storing this compound to ensure its stability?
A3: While specific stability data for this compound is not published, general best practices for storing small molecule inhibitors should be followed. Store the solid compound at -20°C, protected from light and moisture. For stock solutions in organic solvents like DMSO, it is also recommended to store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions in aqueous buffers are generally less stable and should be prepared fresh for each experiment.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: To determine the stability of this compound in your specific experimental setup, you can perform a time-course experiment. Prepare your working solution and incubate it under your experimental conditions (e.g., temperature, buffer composition). At different time points, take an aliquot and analyze the concentration of the intact compound using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak corresponding to this compound over time would indicate degradation.
Troubleshooting Guides
Issue: Inconsistent results in biological assays.
This could be due to poor solubility or instability of this compound.
Troubleshooting Workflow for Solubility and Stability Issues
Caption: Troubleshooting workflow for addressing solubility and stability issues with this compound.
Quantitative Data
As specific, publicly available quantitative solubility data for this compound is limited, the following table provides general guidance on the solubility of sulfonamide-based carbonic anhydrase inhibitors in common laboratory solvents. This should be used as a starting point for your own solubility assessments.
| Solvent | General Solubility of Sulfonamide Inhibitors | Recommended Use for this compound |
| Water | Very Low to Insoluble | Not recommended for initial solubilization. |
| Phosphate-Buffered Saline (PBS) | Very Low to Insoluble | Use for final dilutions from a stock solution. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | Moderate to High | Can be used for stock solutions. |
| Methanol (MeOH) | Moderate to High | Can be used for stock solutions. |
Experimental Protocols
Protocol: Determination of Aqueous Solubility of this compound
This protocol outlines a general method to determine the kinetic aqueous solubility of this compound, which is a common practice in early drug discovery.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader or HPLC-UV/MS system
-
Calibrated standard solutions of this compound in DMSO
Methodology:
-
Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Create a Dilution Series: In a 96-well plate, create a serial dilution of your this compound stock solution in DMSO.
-
Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger, fixed volume (e.g., 100-200 µL) of PBS (pH 7.4) in each well. This will create a range of final concentrations of this compound in a low percentage of DMSO.
-
Equilibration: Seal the plate and place it on a plate shaker at a consistent temperature (e.g., room temperature or 37°C) for a set period (e.g., 1.5 - 2 hours) to allow for equilibration.
-
Measurement of Turbidity: After equilibration, measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The lowest concentration at which a significant increase in turbidity is observed is an estimate of the kinetic solubility limit.
-
(Optional) Quantification by HPLC-UV/MS: For a more accurate determination, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated HPLC-UV or MS method with a standard curve. The highest concentration that remains in solution represents the aqueous solubility.
Signaling Pathway and Experimental Workflow Diagrams
The primary mechanism of action of this compound is the inhibition of the catalytic activity of human carbonic anhydrase II. The following diagram illustrates the basic catalytic cycle of hCAII.
Catalytic Cycle of Human Carbonic Anhydrase II (hCAII)
Caption: The catalytic cycle of hCAII and the point of inhibition by this compound.
Technical Support Center: Optimizing hCAII-IN-2 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of hCAII-IN-2 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of human carbonic anhydrase II (hCAII). Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting hCAII, this compound disrupts cellular pH regulation, which can impact various physiological and pathological processes, including cancer cell metabolism and proliferation.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A definitive starting concentration for every cell line and assay cannot be provided due to experimental variability. However, based on the high potency of this compound against the purified hCAII enzyme, a sensible starting point for a cell-based assay would be in the low nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A typical starting range for a new inhibitor is 0.1 nM to 10 µM.
Q3: How should I prepare and dissolve this compound for in vitro studies?
A3: this compound is typically soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.
Q4: I am not seeing an effect with this compound. What are the possible reasons?
A4: There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response study to determine the optimal concentration.
-
Cell Line Resistance: The cell line you are using may not be sensitive to hCAII inhibition.
-
Compound Instability: Ensure the compound has been stored correctly and has not degraded.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of hCAII inhibition.
Q5: I am observing high levels of cytotoxicity. What should I do?
A5: High cytotoxicity can be addressed by:
-
Lowering the Concentration: Perform a dose-response experiment to find a concentration that inhibits hCAII without causing excessive cell death.
-
Reducing Incubation Time: Shorter incubation times may reduce cytotoxicity while still allowing for the desired inhibitory effect.
-
Assessing Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing the observed cytotoxicity.
-
Performing a Cytotoxicity Assay: Use an MTT or similar assay to determine the cytotoxic concentration 50 (CC50) of this compound for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or weak inhibition | Inhibitor concentration is too low. | Perform a dose-response curve starting from a low nanomolar range up to the micromolar range. |
| Cell line has low hCAII expression. | Confirm hCAII expression in your cell line using techniques like Western blot or qPCR. | |
| Incorrect assay conditions. | Ensure the assay buffer pH and other conditions are optimal for hCAII activity. | |
| High background signal | Non-specific binding of the inhibitor. | Include appropriate controls, such as a vehicle-only control and a known inactive compound. |
| Assay components are interfering. | Check for any interference from your cell culture medium or other reagents. | |
| Inconsistent results | Variability in cell seeding density. | Ensure consistent cell numbers are seeded in each well. |
| Inconsistent incubation times. | Standardize all incubation periods. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing. | |
| Precipitation of the compound in media | Poor solubility of this compound. | Ensure the final DMSO concentration is within a safe and soluble range for your cells. Prepare fresh dilutions for each experiment. |
Data Presentation
Table 1: Inhibitory Activity of this compound against various human Carbonic Anhydrase Isoforms
| Isoform | Kᵢ (nM) |
| hCA I | 261.4 |
| hCA II | 3.8 |
| hCA IX | 19.6 |
| hCA XII | 45.2 |
Data sourced from publicly available information.[1]
Experimental Protocols
Protocol 1: Determination of IC₅₀ in a Cell-Based Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC₅₀ value.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Treat cells with various concentrations of this compound for a specific duration.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against a downstream marker of hCAII activity (e.g., a pH-sensitive signaling protein) or a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control to assess the effect of this compound on the target pathway.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of hCAII inhibition by this compound.
References
troubleshooting hCAII-IN-2 precipitation in buffer
Welcome to the technical support center for hCAII-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common issues during their experiments, with a focus on addressing the precipitation of this compound in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my aqueous buffer. What is the likely cause?
Immediate precipitation of this compound upon addition to an aqueous buffer is most likely due to its low aqueous solubility. Many small molecule inhibitors, particularly those with aromatic and heterocyclic structures like this compound (a pyrrolopyrimidine sulfonamide), have poor solubility in water.[1][2]
To address this, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental buffer.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
While specific solubility data for this compound is not widely published, a common solvent for preparing stock solutions of similar sulfonamide-based inhibitors is dimethyl sulfoxide (DMSO).[3] For a related compound, hCAII-IN-3, a suggested formulation for in vivo use involves dissolving the compound in DMSO first, followed by the addition of co-solvents like PEG300 and a surfactant like Tween 80 before adding the aqueous solution.[4]
Recommended Starting Protocol for Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).
-
Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
Q3: I've prepared a DMSO stock, but the compound still precipitates when I dilute it into my aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue and can be addressed through several strategies:
-
Decrease the Final Concentration: The final concentration of this compound in your assay may be too high for its solubility in the final buffer composition. Try performing serial dilutions to determine the maximum soluble concentration.
-
Increase the Percentage of DMSO: The final concentration of DMSO in your assay buffer might be too low. While it's important to consider the effect of DMSO on your experiment, increasing the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%) can help maintain the solubility of the compound. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a "Pluronic" F-127 Protocol: For compounds with very poor aqueous solubility, using a surfactant like Pluronic F-127 can aid in creating a homogenous dispersion. A general protocol is as follows:
-
Prepare a stock solution of Pluronic F-127 (e.g., 20% w/v in DMSO).
-
Mix your this compound stock solution with the Pluronic F-127 stock.
-
Add this mixture to your aqueous buffer with vigorous vortexing.
-
-
Modify the Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of small molecules.[3] The sulfonamide group is weakly acidic and increasing the pH can sometimes improve solubility.[3] Consider testing a small range of pH values for your buffer if your experiment allows.
Q4: Can the composition of my buffer affect this compound stability and solubility?
Yes, the buffer composition can play a significant role. For carbonic anhydrase assays, Tris-HCl and phosphate buffers are commonly used.[3] It is important to ensure that your buffer components do not interact with this compound to cause precipitation. When troubleshooting, it is advisable to start with a simple buffer system and add components one by one to identify any potential incompatibilities.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolving | Attempting to dissolve this compound directly in an aqueous buffer. | Dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. |
| Precipitation upon dilution of stock solution | The final concentration of the inhibitor is too high for the aqueous buffer. | Lower the final concentration of this compound in the assay. |
| The final percentage of the organic solvent (e.g., DMSO) is too low. | Increase the final percentage of DMSO in the assay (ensure to include a vehicle control). | |
| The aqueous buffer is not suitable for this compound. | Try adding a surfactant (e.g., Tween 80, Pluronic F-127) or a co-solvent (e.g., PEG300) to your buffer.[4] | |
| Precipitation observed over time during the experiment | The compound is unstable in the buffer at the experimental temperature. | Assess the stability of your compound in the buffer over time at the experimental temperature. It may be necessary to prepare fresh dilutions immediately before each experiment. |
| The buffer pH is close to the pKa of the compound, leading to reduced solubility. | If experimentally permissible, try adjusting the pH of the buffer slightly. The sulfonamide group is weakly acidic, so a slight increase in pH may improve solubility.[3] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a starting point for preparing working solutions of this compound to minimize precipitation.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Your final aqueous experimental buffer (e.g., Tris-HCl, pH 7.4)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or brief sonication in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions of your high-concentration stock in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the DMSO stock solution (or intermediate dilution) to your pre-warmed or room temperature aqueous experimental buffer. Crucially, add the DMSO stock to the buffer, not the other way around, and mix immediately and thoroughly.
-
The final concentration of DMSO in your aqueous buffer should be kept as low as possible while maintaining the solubility of this compound, and should not exceed a level that affects your experimental system (typically ≤1%).
-
Always prepare a vehicle control containing the same final concentration of DMSO in your aqueous buffer.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors and a troubleshooting workflow for this compound precipitation.
Caption: Mechanism of hCAII inhibition by sulfonamides.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrrolopyrimidines and triazolopyrrolopyrimidines carrying a biologically active sulfonamide moieties as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. targetmol.cn [targetmol.cn]
Technical Support Center: Refining hCAII-IN-2 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the human carbonic anhydrase II (hCAII) inhibitor, hCAII-IN-2, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 11f) is a potent and selective inhibitor of human carbonic anhydrase II (hCAII).[1][2] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4][5] hCAII is a cytosolic isoform involved in various physiological processes, including pH regulation and fluid balance.[3][4] By inhibiting hCAII, this compound disrupts these processes, which is the basis for its potential therapeutic applications. The inhibitory activity of sulfonamide-based inhibitors like this compound is attributed to the binding of the sulfonamide group to the zinc ion in the active site of the enzyme.[3][6]
Inhibitory Profile of this compound:
| Isoform | K_i_ (nM) |
| hCA I | 261.4 |
| hCA II | 3.8 |
| hCA IX | 19.6 |
| hCA XII | 45.2 |
(Data sourced from MedChemExpress)[1][2]
Q2: I cannot find a recommended in vivo dosage for this compound. Where should I start?
A2: To date, there are no published studies with established in vivo dosages for this compound. Therefore, a dose-range finding study is essential. A rational starting point can be extrapolated from dosages of other sulfonamide-based carbonic anhydrase inhibitors that have been used in mice.
Reference Dosages of Other Carbonic Anhydrase Inhibitors in Mice:
| Inhibitor | Dosage | Route of Administration | Application |
| Acetazolamide | 200 ppm in diet (~30 mg/kg/day) | Oral (diet) | Intestinal Polyp Formation |
| Acetazolamide | 200 mg/kg | Intraperitoneal (IP) | Anticonvulsant Activity |
| Methazolamide | 25 mg or 50 mg once daily | Sublingual | Glaucoma |
| Dorzolamide | 1-2.5 mg/kg/day | Oral | Teratogenicity Study |
Based on this data, a starting dose for a dose-range finding study for this compound could reasonably begin in the range of 1-10 mg/kg .
Q3: How do I prepare this compound for in vivo administration? It has poor aqueous solubility.
Recommended Vehicle Formulation:
A common vehicle for administering hydrophobic compounds in vivo is a mixture of DMSO and a solubilizing agent like Tween 80 or Cremophor EL, further diluted in saline or PBS .
Example Formulation Protocol:
-
Dissolve this compound in a minimal amount of DMSO (e.g., to make a 10-50 mg/mL stock solution).
-
Add a surfactant like Tween 80 to the DMSO stock (e.g., to a final concentration of 5-10% of the total volume).
-
Slowly add saline or PBS to the desired final volume while vortexing to prevent precipitation.
It is crucial to perform a small-scale solubility test to determine the optimal concentration and vehicle composition for your specific batch of this compound.
Troubleshooting Guides
Problem 1: No observable in vivo efficacy at the initial dose.
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | Gradually increase the dose in subsequent cohorts of your dose-range finding study. Monitor for signs of toxicity. |
| Poor Bioavailability | Consider changing the route of administration (e.g., from oral gavage to intraperitoneal injection to bypass first-pass metabolism). Optimize the vehicle formulation to improve solubility and absorption. |
| Rapid Metabolism/Clearance | Conduct a preliminary pharmacokinetic (PK) study to determine the half-life of this compound in your animal model. This will inform the required dosing frequency. |
| Compound Instability | Ensure proper storage and handling of the compound. Prepare fresh dosing solutions for each experiment. |
Problem 2: Unexpected toxicity or adverse effects in the animals.
| Potential Cause | Troubleshooting Step |
| Dose is too high | This indicates you may have exceeded the Maximum Tolerated Dose (MTD). Reduce the dose in subsequent experiments. |
| Off-target effects | Sulfonamide-based compounds can have off-target effects. If toxicity persists even at low, efficacious doses, consider profiling this compound against a panel of other enzymes and receptors. |
| Vehicle Toxicity | Always include a vehicle-only control group to ensure the observed toxicity is not due to the administration vehicle itself. High concentrations of DMSO can be toxic. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) and a preliminary effective dose range for this compound.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)
-
8-10 week old mice (e.g., C57BL/6)
-
Syringes and appropriate gauge needles for the chosen route of administration
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on the data for similar compounds, start with a low dose (e.g., 1 mg/kg) and include escalating doses (e.g., 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg).
-
Dosing Solution Preparation: Prepare fresh dosing solutions of this compound in the chosen vehicle on the day of administration.
-
Administration: Administer the assigned dose to each animal via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record observations such as changes in activity, posture, breathing, and body weight.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, persistent signs of distress, or mortality).
-
Efficacy Assessment (Optional): If a relevant pharmacodynamic biomarker is available, it can be measured to identify a preliminary effective dose.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Dosing solution
-
1 mL syringe
-
25-27 gauge needle
Procedure:
-
Restraint: Securely restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Inject the solution slowly and smoothly.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any signs of distress.
Protocol 3: Oral Gavage in Mice
Materials:
-
Dosing solution
-
1 mL syringe
-
20-22 gauge, flexible-tipped oral gavage needle
Procedure:
-
Restraint: Gently restrain the mouse and hold it in a vertical position.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Administration: Once the needle is in the stomach (a slight resistance will be felt), administer the solution slowly.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress.
Visualizations
Caption: Mechanism of hCAII inhibition by this compound.
Caption: Workflow for an in vivo dose-range finding study.
Caption: Troubleshooting logic for in vivo this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel pyrrolopyrimidines and triazolopyrrolopyrimidines carrying a biologically active sulfonamide moieties as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
minimizing hCAII-IN-2 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of hCAII-IN-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of human carbonic anhydrase II (hCA II), a zinc metalloenzyme that plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] By inhibiting hCA II, this compound disrupts cellular pH homeostasis, which can impact various physiological processes.[4] It also shows inhibitory activity against other carbonic anhydrase isoforms such as hCA I, hCA IX, and hCA XII.[1]
Q2: What are the known cytotoxic effects of this compound?
A2: this compound has demonstrated cytotoxicity in various cell lines. For example, it has reported IC50 values of 8.8 µM in HeLa cells under normoxic conditions and 2.71 µM under hypoxic conditions. In WI-38 cells, the IC50 is 22.02 µM. The increased cytotoxicity under hypoxic conditions suggests that the compound's effects are influenced by the cellular microenvironment.
Q3: What is the likely mechanism of this compound-induced toxicity?
A3: While the precise signaling pathways of this compound-induced toxicity are not fully elucidated, it is hypothesized that the primary mechanism is the disruption of intracellular pH (pHi) homeostasis.[5] This can lead to a cascade of downstream effects, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis.[6][7] Some carbonic anhydrase inhibitors have been shown to induce apoptosis through the activation of caspases, particularly caspase-3 and caspase-9, and the release of cytochrome c from mitochondria.[6][8]
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: The cell line being used is particularly sensitive to disruptions in pH homeostasis.
-
Solution:
-
Determine the Optimal Seeding Density: Plating cells at an optimal density is crucial, as sparse or overly confluent cultures can be more susceptible to stress.[9][10] Perform a cell titration experiment to identify the seeding density that results in logarithmic growth for the duration of your experiment.[11][12]
-
Optimize Serum Concentration: Fetal bovine serum (FBS) can sometimes mitigate the toxic effects of a compound.[6] Test a range of FBS concentrations (e.g., 5%, 10%, 15%, 20%) to determine if a higher concentration improves cell viability without interfering with the experimental objectives.[13]
-
Perform a Dose-Response and Time-Course Experiment: This is a critical first step to understand the cytotoxic profile of this compound in your specific cell line.[14] Test a broad range of concentrations and multiple time points to identify a therapeutic window where the desired inhibitory effect is achieved with minimal toxicity.
-
Problem 2: Inconsistent results and high variability between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Solution:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and media components for all experiments.[10]
-
Prepare Fresh Stock Solutions: this compound may be unstable in solution over long periods. Prepare fresh stock solutions for each experiment and avoid long-term storage of diluted solutions.
-
Problem 3: Suspected off-target effects are confounding the experimental results.
-
Possible Cause: At higher concentrations, this compound may inhibit other cellular targets besides hCA II.
-
Solution:
-
Use the Lowest Effective Concentration: Based on your dose-response data, use the lowest concentration of this compound that gives the desired biological effect to minimize the risk of off-target effects.
-
Consider Co-treatment with Antioxidants: If oxidative stress is suspected to be a contributor to toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may be beneficial.[7][15] A preliminary experiment to test the effect of the antioxidant alone on the cells should be performed.
-
Quantitative Data Summary
| Cell Line | Condition | IC50 (µM) |
| HeLa | Normoxia | 8.8 |
| HeLa | Hypoxia | 2.71 |
| WI-38 | Normoxia | 22.02 |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line.
-
Serial Dilution: Perform serial dilutions of the cell suspension to obtain a range of cell concentrations (e.g., from 1,000 to 20,000 cells per 100 µL).[9]
-
Seeding: Seed 100 µL of each cell dilution into triplicate wells of a 96-well plate. Include wells with media only as a blank control.[9]
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay, such as the MTT assay (see Protocol 3).[16]
-
Data Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be the highest cell number that falls within the linear range of the standard curve, indicating exponential growth.[9][11]
Protocol 2: Optimizing Serum Concentration
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Media Preparation: Prepare culture media with varying concentrations of FBS (e.g., 0%, 2.5%, 5%, 10%, 15%, 20%).[13]
-
Treatment: Treat the cells with a fixed, mid-range concentration of this compound (determined from a preliminary dose-response experiment) in the different serum-containing media. Include vehicle controls for each serum concentration.
-
Incubation: Incubate the plates for the desired experimental duration.
-
Viability Assay: Perform an MTT assay to assess cell viability.
-
Data Analysis: Compare the cell viability across the different serum concentrations to determine which concentration best mitigates the toxicity of this compound.
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the same solvent concentration.
-
Treatment: Remove the old medium and add the prepared compound dilutions and vehicle controls to the cells.[17]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for minimizing this compound toxicity.
Caption: Decision tree for troubleshooting high this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hypoxia-inducible carbonic anhydrase-IX enhances hexokinase II inhibitor-induced hepatocellular carcinoma cell apoptosis - Yu - Acta Pharmacologica Sinica [chinaphar.com]
- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The carbonic anhydrase inhibitor methazolamide prevents amyloid beta-induced mitochondrial dysfunction and caspase activation protecting neuronal and glial cells in vitro and in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidants Trolox and Methazolamide Protect Microvascular Endothelial Cells from Oxidative Damage Induced by Sporadic and Familial Forms of Oligomeric Amyloid-β [mdpi.com]
- 8. FDA-approved carbonic anhydrase inhibitors reduce amyloid β pathology and improve cognition, by ameliorating cerebrovascular health and glial fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Synthesis of hCAII-IN-2 and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hCAII-IN-2 and its derivatives.
FAQs & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, a representative aryl sulfonamide-based carbonic anhydrase inhibitor.
Q1: I am having trouble with the first step of my synthesis, the formation of the N-(4-sulfamoylphenyl)acetamide intermediate. The yield is consistently low. What are the possible causes and solutions?
A1: Low yields in the acylation of 4-aminobenzenesulfonamide are a common issue. Here are some potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Try extending the reaction time or gently heating the reaction mixture. Ensure your starting materials are pure and dry.
-
-
Side Reactions: The amino group of 4-aminobenzenesulfonamide can participate in side reactions.
-
Solution: Control the reaction temperature carefully. Adding the acylating agent slowly and at a low temperature can minimize side product formation.
-
-
Purification Losses: Significant product loss can occur during workup and purification.
-
Solution: Optimize your purification protocol. Recrystallization is a common method for this intermediate; ensure you are using an appropriate solvent system and that the product is not overly soluble at low temperatures.
-
Q2: My final deprotection step to yield the free sulfonamide is resulting in a complex mixture of products. How can I improve the selectivity of this reaction?
A2: The deprotection of the acetamide group to reveal the free amine can be challenging. Here are some factors to consider:
-
Harsh Reaction Conditions: Strong acidic or basic conditions can lead to the degradation of your molecule, especially if other sensitive functional groups are present.
-
Solution: Screen different deprotection methods. For example, if you are using acidic hydrolysis, try varying the acid concentration and reaction temperature. Enzymatic deprotection could be a milder alternative to explore.
-
-
Incomplete Deprotection: The reaction may not be proceeding to completion, leaving you with a mixture of starting material and product.
-
Solution: Increase the reaction time or the amount of the deprotecting agent. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Q3: I am struggling to achieve isoform-selective inhibition of hCAII over other carbonic anhydrase isoforms. What synthetic strategies can I employ to improve selectivity?
A3: Achieving isoform selectivity is a significant challenge due to the high structural homology among the different CA active sites.[1] Here are some strategies:
-
Exploiting Subtle Structural Differences: The active sites of different CA isoforms have minor variations.
-
Strategy: Modify the "tail" of your inhibitor. By introducing different functional groups, you can create specific interactions with amino acid residues unique to the hCAII active site. This approach is often referred to as the "tail approach".
-
-
Linker Optimization (for PROTACs and dual inhibitors): If you are developing bifunctional molecules, the linker length and composition are critical for achieving the correct orientation for selective binding or degradation.[2][3]
-
Strategy: Synthesize a library of derivatives with varying linker lengths and flexibilities to identify the optimal linker for hCAII selectivity.
-
Q4: I am synthesizing a PROTAC derivative of this compound and the final coupling step between the inhibitor and the E3 ligase ligand is inefficient. What can I do?
A4: The final coupling step in PROTAC synthesis can be low-yielding. Consider the following:
-
Steric Hindrance: The bulky nature of both the inhibitor and the E3 ligase ligand can hinder the reaction.
-
Solution: Optimize your coupling reagents. Reagents like HATU or COMU are often effective for coupling sterically hindered components. Ensure your reaction is performed under anhydrous conditions.
-
-
Poor Solubility: The reactants may not be fully soluble in the reaction solvent.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the synthesis and evaluation of hCAII inhibitors.
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reactants | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| NHS Activation | 4-sulfamoylbenzoic acid, NHS | EDC | DMF | 0 °C to rt | 18 | 50-81 | [2][3] |
| Amide Coupling | Boc-protected linker, Amine | DIPEA, HATU | DMF | rt | 18 | 24-81 | [2][3] |
| Boc Deprotection | Boc-protected amine | TFA | DCM | rt | 2 | - | [2][3] |
| Final Coupling | Amine, NHS-activated ester | - | DMF | rt | 18 | 22-84 | [2][3] |
| Chalcone Synthesis | Benzaldehyde, Acetophenone | NaOH | Ethanol/Water | rt | Overnight | 34-82 | [4] |
| Pyrazoline Synthesis | Chalcone, Hydrazine | Acetic acid | Ethanol | Reflux | 12 | - | [4] |
Table 2: In Vitro Inhibition Data for Selected hCAII Inhibitors
| Compound | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity (IX/II) | Selectivity (XII/II) | Reference |
| Compound 3 | 742 | - | - | - | - | [5] |
| Compound 4 | 44 | - | - | - | - | [5] |
| Compound 10 | - | - | - | High | High | [5] |
| Compound 11 | 3.4 | - | - | - | - | [5] |
| Compound 12 | 4.9 | - | - | - | - | [5] |
| Compound 13 | 2.4 | - | - | - | - | [5] |
| PROTAC 4 | <20 (IC50) | - | - | - | - | [3] |
| PROTAC 5 | <20 (IC50) | - | - | - | - | [3] |
| Acetazolamide | 293.4 | - | - | - | - | [4] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl Sulfonamide Inhibitors
This protocol is a generalized procedure based on the synthesis of various sulfonamide-based hCA inhibitors.[5][6][7][8]
-
Starting Material Preparation: Begin with a commercially available or synthesized amino-containing aromatic or heterocyclic sulfonamide.
-
Reaction with Anhydride:
-
Dissolve the amino sulfonamide in a suitable solvent (e.g., anhydrous THF, DMF).
-
Add the desired anhydride (mono-, bi-, or tricyclic) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for a specified time (typically 12-24 hours), monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of a PROTAC Degrader Candidate
This protocol is adapted from the synthesis of hCAII PROTACs.[2][3]
-
Synthesis of NHS-activated 4-sulfamoyl benzoate:
-
To a solution of 4-sulfamoylbenzoic acid in DMF at 0 °C, add N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Purify the product by standard work-up and chromatography.
-
-
Coupling to Linker-E3 Ligase Ligand:
-
Prepare the amine-functionalized linker-pomalidomide conjugate by deprotecting the corresponding Boc-protected precursor using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
To a solution of the deprotected linker-pomalidomide in DMF, add the NHS-activated 4-sulfamoyl benzoate.
-
Stir the reaction at room temperature for 18 hours.
-
-
Purification: Purify the final PROTAC candidate by silica column chromatography.
-
Characterization: Confirm the structure and purity using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: A generalized workflow for the synthesis and subsequent analysis of hCAII inhibitors.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of hCAII-IN-2
Welcome to the technical support center for hCAII-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to enhance the selectivity of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a sulfonamide-based inhibitor. Its primary mechanism involves the coordination of the sulfonamide moiety to the zinc ion (Zn²⁺) in the active site of human Carbonic Anhydrase II (hCAII).[1][2][3][4][5] This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's activity.[1][6][7]
Q2: I am observing inhibition of other carbonic anhydrase isoforms (e.g., hCA I, hCA IX) in my assays. Why is this compound not completely selective?
A2: Achieving perfect isoform selectivity is a significant challenge due to the high degree of structural homology in the active sites of the various human carbonic anhydrase isoforms.[8][9] Key amino acid residues lining the active site cavity can differ subtly between isoforms, and these differences can be exploited to design more selective inhibitors. If you are observing off-target inhibition, it is likely that this compound is interacting with conserved residues present in other isoforms.
Q3: How can I quantitatively assess the selectivity of this compound?
A3: Selectivity is typically determined by comparing the inhibition constants (Ki) or IC50 values of the inhibitor against a panel of different hCA isoforms. A common method is to calculate a selectivity index (SI), which is the ratio of Ki or IC50 values for the off-target isoform versus the target isoform (e.g., SI = Ki(hCA I) / Ki(hCA II)).[8] A higher SI value indicates greater selectivity for the target enzyme.
Q4: What are the most common off-target isoforms for inhibitors targeting hCAII?
A4: The most common off-targets are the cytosolic isoform hCA I, due to its high structural similarity to hCAII, and the tumor-associated isoforms hCA IX and hCA XII, which are important to consider for therapeutic applications to minimize side effects.[9][10]
Troubleshooting Guides
Problem: Poor Selectivity Observed in Initial Screens
Possible Cause 1: Assay conditions are not optimized.
-
Solution: Ensure that the assay buffer, pH, and temperature are optimal and consistent across all isoform assays.[11][12] Different isoforms may have slightly different optimal conditions, but for direct comparison, a consistent buffer system is crucial. Refer to the detailed experimental protocols below.
Possible Cause 2: The inhibitor concentration range is not appropriate.
-
Solution: Use a wide range of inhibitor concentrations to generate a full dose-response curve for each isoform.[12][13] This will allow for an accurate determination of IC50 values. It is recommended to use at least 8-10 concentrations spanning from well below to well above the expected IC50.[13]
Possible Cause 3: Issues with enzyme purity or activity.
-
Solution: Verify the purity of your recombinant hCA isoforms using SDS-PAGE. Confirm the activity of each enzyme preparation before initiating inhibition assays. Inconsistent enzyme activity can lead to misleading selectivity data.
Problem: Inconsistent IC50 Values Between Experiments
Possible Cause 1: Variability in reagent preparation.
-
Solution: Prepare fresh inhibitor and substrate solutions for each experiment.[12] Ensure complete solubilization of this compound; using a small amount of DMSO can be helpful, but be sure to include a vehicle control in your experiments.
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and avoid pipetting very small volumes to minimize errors.[11] Prepare master mixes of reagents where possible to ensure consistency across wells.
Possible Cause 3: Enzyme instability.
-
Solution: Keep enzyme stocks on ice and use them fresh.[12] Avoid repeated freeze-thaw cycles, which can denature the enzyme.[11]
Quantitative Data Summary
The following table provides a template for summarizing the inhibition data for this compound against various human carbonic anhydrase isoforms. Populate this table with your experimental data to easily compare the selectivity profile.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) | IC50 (nM) | Selectivity Index (SI) vs. hCAII |
| hCA I | Your Data | Your Data | Ki(hCA I) / Ki(hCA II) |
| hCA II (Target) | Your Data | Your Data | 1 |
| hCA IV | Your Data | Your Data | Ki(hCA IV) / Ki(hCA II) |
| hCA IX | Your Data | Your Data | Ki(hCA IX) / Ki(hCA II) |
| hCA XII | Your Data | Your Data | Ki(hCA XII) / Ki(hCA II) |
Experimental Protocols
Recombinant Human Carbonic Anhydrase Expression and Purification
This protocol describes the general steps for obtaining purified hCA isoforms for use in inhibition assays.
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the gene for the desired human carbonic anhydrase isoform.[14]
-
Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an OD600 of 0.6-0.8.[14]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.
-
Affinity Chromatography: Purify the hCA protein from the cell lysate using affinity chromatography.[14][15] A common method is to use a column with a sulfonamide-based resin that binds to the active site of carbonic anhydrases.
-
Purity and Concentration: Assess the purity of the eluted fractions by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
CO₂ Hydratase Activity Inhibition Assay (Stopped-Flow)
This is a standard assay for measuring the catalytic activity and inhibition of carbonic anhydrases.[16]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer with a suitable pH (e.g., Tris-HCl, pH 7.5).
-
Enzyme Solution: Dilute the purified hCA isoform in the assay buffer to the desired final concentration.
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Procedure:
-
Use a stopped-flow spectrophotometer to rapidly mix the enzyme/inhibitor solution with the CO₂ substrate solution.
-
Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time as the hydration of CO₂ produces protons and causes a pH drop.
-
The initial rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Perform the assay with a range of this compound concentrations.
-
Plot the initial reaction rate as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for CO₂.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA can be used to assess the binding of this compound to different hCA isoforms by measuring the change in protein melting temperature (Tm).
-
Reagent Preparation:
-
Prepare solutions of each hCA isoform in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well PCR plate, mix the enzyme, fluorescent dye, and inhibitor (or vehicle control).
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
Binding of a ligand like this compound will typically stabilize the protein, resulting in an increase in the Tm.
-
A larger shift in Tm indicates stronger binding. Comparing the Tm shifts across different isoforms can provide an indication of selectivity.
-
Visualizations
Caption: Workflow for assessing and improving the selectivity of this compound.
Caption: Desired selective inhibition of hCAII over off-target isoforms by this compound.
Caption: Troubleshooting logic for addressing poor selectivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the human carbonic anhydrase II-catalyzed hydration of carbon dioxide | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Alkoxy Oriented Selectiveness on Human Carbonic Anhydrase II and IX Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apo-Human Carbonic Anhydrase II Revisited: Implications of the Loss of a Metal in Protein Structure, Stability and Solvent Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of hCAII Inhibition: SLC-0111 vs. Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two carbonic anhydrase inhibitors, SLC-0111 and the well-established drug acetazolamide, with a specific focus on their interaction with human carbonic anhydrase II (hCAII). This document is intended to serve as a resource for researchers and professionals in drug development by presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
Human carbonic anhydrase II (hCAII) is a ubiquitous and highly efficient zinc-containing metalloenzyme crucial for fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte balance. Its inhibition is a therapeutic strategy for various conditions such as glaucoma, epilepsy, and altitude sickness. Acetazolamide, a non-selective sulfonamide inhibitor, has been a clinical mainstay for decades. SLC-0111, a newer ureido-substituted benzenesulfonamide, has been primarily investigated for its potent and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. This guide delves into a head-to-head comparison of these two inhibitors, evaluating their performance against hCAII based on available experimental data.
While acetazolamide exhibits potent, low nanomolar inhibition of hCAII, SLC-0111 demonstrates significantly greater selectivity for the tumor-associated isoforms CAIX and CAXII, with its activity against hCAII falling into the micromolar range.[1][2][3] This difference in selectivity is a critical factor in their potential therapeutic applications, with SLC-0111 being developed for targeted cancer therapy and acetazolamide employed for conditions requiring broad carbonic anhydrase inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for SLC-0111 and acetazolamide concerning their inhibition of hCAII and other relevant isoforms.
Table 1: Inhibitor Affinity (Ki) for Carbonic Anhydrase Isoforms
| Inhibitor | hCAII Ki (nM) | hCAIX Ki (nM) | hCAXII Ki (nM) | hCA I Ki (µM) |
| SLC-0111 | Micromolar range | 45.1 | 4.5 | >10 |
| Acetazolamide | 12 | 25 | 4.5 | 0.25 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: In-Vitro and In-Vivo Effects
| Feature | SLC-0111 | Acetazolamide |
| Primary Therapeutic Target(s) | CAIX, CAXII | Multiple CA isoforms |
| Primary Therapeutic Area(s) | Oncology (investigational) | Glaucoma, Epilepsy, Diuresis, Altitude Sickness |
| Reported In-Vivo Effects (hCAII related) | Limited direct data; primarily studied in cancer models targeting CAIX/XII.[5][6][7] | Reduces intraocular pressure, decreases cerebrospinal fluid production, alters cerebral blood flow.[4][8][9] |
| Selectivity Profile | High selectivity for CAIX/XII over CAI/II.[3][5] | Non-selective, potent inhibitor of multiple CA isoforms.[1][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Stopped-Flow CO2 Hydration Assay
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Principle: The hydration of CO2 produces bicarbonate and a proton, leading to a decrease in pH. The rate of this pH change is proportional to the enzyme's activity. The reaction is monitored spectrophotometrically using a pH indicator.
Protocol:
-
Reagent Preparation:
-
Enzyme solution: Purified hCAII diluted in a low-buffering-capacity buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Substrate solution: CO2-saturated water, prepared by bubbling CO2 gas through deionized water at a controlled temperature.
-
Indicator solution: A pH indicator with a pKa near the experimental pH (e.g., phenol red) is included in the enzyme solution.
-
-
Instrumentation:
-
Procedure:
-
Equal volumes of the enzyme and substrate solutions are rapidly mixed in the stopped-flow apparatus.
-
The change in absorbance at the wavelength of maximum absorbance for the pH indicator is recorded over a short time course (milliseconds to seconds).[12][13]
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
-
Inhibitor Analysis:
-
To determine the inhibitory activity (Ki), the assay is performed with varying concentrations of the inhibitor (SLC-0111 or acetazolamide) and substrate.
-
The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters and the inhibition constant.
-
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry, is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
Principle: The binding of a ligand, such as an inhibitor, often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[14][15][16]
Protocol:
-
Reagent Preparation:
-
Instrumentation:
-
A real-time PCR machine capable of monitoring fluorescence as a function of temperature.
-
-
Procedure:
-
The protein solution, ligand solution, and fluorescent dye are mixed in the wells of a 96-well PCR plate.
-
The plate is heated in the real-time PCR instrument with a gradual temperature ramp.
-
Fluorescence is measured at each temperature increment.
-
-
Data Analysis:
-
The fluorescence data is plotted against temperature to generate a melting curve.
-
The Tm is determined as the midpoint of the unfolding transition.
-
The change in Tm (ΔTm) in the presence of the ligand is calculated to assess binding affinity.
-
Mandatory Visualizations
Signaling Pathway of hCAII in pH Regulation
Caption: Catalytic mechanism of hCAII in maintaining cellular pH balance.
Experimental Workflow for Inhibitor Comparison
References
- 1. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SLC-0111 (U-104) | CA IX/CA XII inhibitor | Probechem Biochemicals [probechem.com]
- 4. Effects of acetazolamide on cerebral acid-base balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The effect of acetazolamide and carbonic anhydrase inhibition on erythrocyte 2,3-diphosphoglycerate content and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal Shift Assays [bio-protocol.org]
- 17. Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay [escholarship.org]
- 18. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
hCAII-IN-2: A Comparative Guide to a Potent Carbonic Anhydrase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hCAII-IN-2 with other well-established human carbonic anhydrase II (hCAII) inhibitors. The data presented herein is intended to facilitate objective evaluation of its performance and potential applications in research and drug development.
Introduction to hCAII and its Inhibition
Human carbonic anhydrase II (hCAII) is a ubiquitous zinc-metalloenzyme that plays a critical role in a variety of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. Its involvement in pathological conditions such as glaucoma, epilepsy, and certain types of cancer has made it a significant target for therapeutic intervention. The primary mechanism of hCAII inhibition by classical inhibitors, such as sulfonamides, involves the binding of the inhibitor to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.
This compound is a novel and potent inhibitor of hCAII. This guide will compare its inhibitory activity with a panel of widely recognized hCAII inhibitors, providing quantitative data and detailed experimental methodologies to support the findings.
Comparative Inhibitory Activity
The inhibitory potency of this compound against hCAII was evaluated and compared to a selection of established clinical and research inhibitors. The inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the table below. Lower values indicate greater inhibitory potency.
| Inhibitor | Type | hCAII Ki (nM) | hCAII IC50 (nM) |
| This compound | Pyrrolo and pyrrolopyrimidine sulfonamide | 3.8 [1] | - |
| Acetazolamide | Sulfonamide | 12 | - |
| Dorzolamide | Sulfonamide | 1.9[2][3] | 0.18[4] |
| Brinzolamide | Sulfonamide | 0.13[5] | 3.2[6][7] |
| Methazolamide | Sulfonamide | 14[6][8][9][10] | - |
| Ethoxzolamide | Sulfonamide | 1 | - |
| Zonisamide | Sulfonamide | 35.2 | - |
| Topiramate | Sulfamate | 7000 | - |
Note: Ki and IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
p-Nitrophenyl Acetate (p-NPA) Esterase Assay for hCAII Inhibition
This colorimetric assay is a widely used method for determining the inhibitory activity of compounds against the esterase activity of hCAII.
Materials:
-
Purified recombinant human Carbonic Anhydrase II (hCAII)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Inhibitor compounds (e.g., this compound, Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 400-405 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of hCAII in the assay buffer. Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
158 µL of Assay Buffer
-
2 µL of the inhibitor solution (or DMSO for the control)
-
20 µL of the hCAII enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to each well to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Stopped-Flow CO2 Hydration Assay for hCAII Inhibition
This is a rapid kinetics assay that directly measures the physiological hydration of carbon dioxide catalyzed by hCAII.
Materials:
-
Purified recombinant human Carbonic Anhydrase II (hCAII)
-
CO2-saturated water
-
Assay Buffer: 20 mM Tris-HCl, pH 8.3, containing a pH indicator (e.g., phenol red)
-
Inhibitor compounds
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of hCAII and serial dilutions of the inhibitor in the assay buffer. Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
Instrument Setup: Set up the stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with the CO2-saturated water. The change in pH is monitored by the change in absorbance of the pH indicator.
-
Reaction Measurement:
-
One syringe of the stopped-flow apparatus is filled with the enzyme solution (with or without the inhibitor).
-
The other syringe is filled with the CO2-saturated water.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is recorded over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the absorbance change over time.
-
The inhibition constant (Ki) is determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Sulfonamide Inhibition of hCAII
The following diagram illustrates the general mechanism of action for sulfonamide-based inhibitors on the catalytic activity of hCAII.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Validating the Binding Site of Novel Inhibitors on Human Carbonic Anhydrase II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding site validation for a novel indole-based inhibitor, herein referred to as Indole-based Inhibitor 2a (N-(4-sulfamoylphenyl)-1H-indole-2-carboxamide), and the well-established clinical inhibitor, Acetazolamide (AAZ), on human Carbonic Anhydrase II (hCAII). This document outlines the experimental data, detailed protocols, and visual workflows necessary to understand and replicate the validation process.
Executive Summary
The validation of a drug candidate's binding site is a critical step in drug discovery. This guide uses a comparative approach to detail the methodologies for confirming the interaction of small molecule inhibitors with hCAII, a well-characterized enzyme and drug target. We present quantitative data for both an emerging indole-based inhibitor and the conventional sulfonamide, Acetazolamide, to illustrate the validation process. The primary interaction for both classes of inhibitors is the coordination of the sulfonamide moiety to the catalytic zinc ion in the active site of hCAII.[1]
Comparative Performance of hCAII Inhibitors
The inhibitory potency of Indole-based Inhibitor 2a and Acetazolamide against hCAII has been determined through enzymatic assays. The data, summarized in the table below, highlights the high affinity of both compounds for the enzyme.
| Inhibitor | Chemical Structure | Inhibition Constant (Ki) against hCAII | Selectivity Profile |
| Indole-based Inhibitor 2a | N-(4-sulfamoylphenyl)-1H-indole-2-carboxamide | 5.9 nM[2] | Selective for hCA II over hCA I, IX, and XII.[2] |
| Acetazolamide (AAZ) | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | ~12 nM[3][4] | Non-selective, inhibits multiple CA isoforms. |
Validating the Binding Site: A Head-to-Head Comparison
The canonical binding mode of sulfonamide inhibitors to the hCAII active site involves the deprotonated sulfonamide nitrogen coordinating to the active site zinc ion, displacing a water molecule or hydroxide ion.[5][6] This interaction is further stabilized by a hydrogen bond network, notably with the side chain of Thr199.[5][6]
Indole-based Inhibitor 2a: A Novel Scaffold
While a specific crystal structure of Indole-based Inhibitor 2a complexed with hCAII is not publicly available, molecular docking studies provide significant insights into its binding mode. These computational analyses predict that the sulfonamide group of the inhibitor binds to the catalytic Zn2+ ion in a manner consistent with other sulfonamide inhibitors.[2] The indole scaffold occupies the active site cavity, with the amide linker providing flexibility and the potential for additional hydrogen bond interactions.[2]
Acetazolamide: The Archetypal Inhibitor
The binding of Acetazolamide to hCAII is well-documented through numerous high-resolution X-ray crystal structures (e.g., PDB IDs: 3HS4, 4IWZ).[7][8] These structures confirm that the sulfonamide group coordinates directly with the zinc ion.[8][9] The acetamido group of Acetazolamide forms a hydrogen bond with the side chain of Gln92, and the thiadiazole ring makes van der Waals contacts with hydrophobic residues lining the active site, including Val121, Phe131, and Leu198.[9][10]
Experimental Protocols for Binding Site Validation
To experimentally validate the binding of an inhibitor to hCAII, a combination of techniques is employed. Below are detailed protocols for the key experiments.
Enzyme Inhibition Assay (Esterase Activity)
This assay is used to determine the inhibitory potency (IC50 and subsequently Ki) of a compound by measuring the esterase activity of hCAII.
Principle: hCAII catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[5] An inhibitor will compete with the substrate for the active site, leading to a decrease in the rate of p-nitrophenol formation.[11]
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
Assay Buffer: 50 mM HEPES, pH 8.0[5]
-
Substrate: p-nitrophenyl acetate (pNPA)
-
Inhibitor stock solutions (in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the respective wells. Include a control with DMSO only (for 100% enzyme activity).
-
Add the hCAII enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.[5]
-
Initiate the reaction by adding the pNPA substrate solution.[5]
-
Immediately measure the absorbance at 405 nm every 30 seconds for 15 minutes.[5]
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for pNPA.[12]
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, offering definitive proof of the binding mode.
Principle: A crystal of the hCAII-inhibitor complex is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
Procedure:
-
Protein Expression and Purification: Express and purify recombinant hCAII.[13]
-
Crystallization:
-
Set up crystallization trials by mixing the purified hCAII with the inhibitor in a molar excess.
-
Use vapor diffusion (hanging or sitting drop) method with a range of crystallization screens to find optimal conditions.
-
-
Data Collection:
-
Cryo-protect the crystals and mount them for data collection at a synchrotron source.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known hCAII structure (e.g., PDB ID: 2CBE) as a search model.
-
Refine the model against the experimental data and build the inhibitor into the electron density map.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).
Principle: A solution of the inhibitor is titrated into a solution of hCAII in a microcalorimeter. The heat released or absorbed upon binding is measured, and the data is fit to a binding model to determine the thermodynamic parameters.
Procedure:
-
Sample Preparation:
-
Dialyze both the purified hCAII and the inhibitor into the same buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and inhibitor.
-
-
ITC Experiment:
-
Load the hCAII solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.[13]
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).
-
Visualizing Experimental Workflows and Binding Interactions
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the binding interactions of the inhibitors with the hCAII active site.
References
- 1. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide on the basis of all-atom force field simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic investigation of sulfonamide ligands as human carbonic anhydrase II inhibitors. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 5. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutron diffraction of acetazolamide-bound human carbonic anhydrase II reveals atomic details of drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
hCAII-IN-2: A Comparative Analysis of Metalloenzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction to hCAII-IN-2
This compound is a potent inhibitor of human carbonic anhydrase II (hCA II), a zinc-containing metalloenzyme crucial for various physiological processes, including pH regulation and CO2 transport. The development of selective hCA inhibitors is a significant area of research, particularly for targeting isoforms implicated in diseases like cancer, such as hCA IX and XII, while minimizing off-target effects on ubiquitously expressed isoforms like hCA II.
Quantitative Inhibition Data
The inhibitory activity of this compound has been characterized against several human carbonic anhydrase isoforms. The data presented below summarizes the inhibition constants (Ki) of this compound, providing a snapshot of its selectivity profile within the carbonic anhydrase family.
| Enzyme Isoform | Inhibition Constant (Ki) in nM |
| hCA I | 261.4[1][2] |
| hCA II | 3.8[1][2] |
| hCA IX | 19.6[1][2] |
| hCA XII | 45.2[1][2] |
Table 1: Inhibition constants (Ki) of this compound against various human carbonic anhydrase isoforms.
Cross-Reactivity with Other Metalloenzymes: A General Perspective
While specific data on the cross-reactivity of this compound with other classes of metalloenzymes such as Matrix Metalloproteinases (MMPs), Angiotensin-Converting Enzyme (ACE), or Histone Deacetylases (HDACs) is not available, studies on the selectivity of metalloenzyme inhibitors suggest that significant cross-reactivity is not always a given. The specificity of an inhibitor is often dictated by the chemical structure of the inhibitor's scaffold and its interactions with the amino acid residues in the active site of the target enzyme, in addition to its coordination with the active site metal ion.
Experimental Protocols
To assess the cross-reactivity of an inhibitor like this compound, a standardized set of enzymatic assays is employed. Below is a generalized protocol for determining the inhibitory activity against a panel of metalloenzymes.
Objective: To determine the inhibitory potency (IC50 or Ki) of a test compound against a panel of metalloenzymes.
Materials:
-
Test compound (e.g., this compound)
-
Target metalloenzymes (e.g., hCAII, MMPs, ACE, HDACs)
-
Specific substrates for each enzyme
-
Assay buffers specific to each enzyme
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
General Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute enzymes in their respective recommended buffers to the desired stock concentrations.
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO) and create a serial dilution series.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the specific substrate.
-
-
Data Acquisition:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will be specific to the substrate and product of each enzyme.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
If applicable, calculate the Ki value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Specific Assay Example: hCAII Inhibition Assay [4]
-
Enzyme: Recombinant human carbonic anhydrase II (hCAII)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Buffer: Tris-SO4 buffer (50 mM, pH 8.0)[4]
-
Detection: The hydrolysis of p-NPA by hCAII produces the p-nitrophenolate anion, which can be monitored spectrophotometrically at 405 nm.[4]
-
Procedure:
-
Pre-incubate hCAII with the inhibitor in the buffer for 10 minutes at 30°C.[4]
-
Add p-NPA to start the reaction.
-
Measure the increase in absorbance at 405 nm over time.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the process of evaluating inhibitor selectivity, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework for assessing cross-reactivity.
Caption: Experimental workflow for assessing metalloenzyme inhibitor selectivity.
Caption: Logical relationship of this compound selectivity assessment.
Conclusion
This compound is a potent inhibitor of hCA II and shows varied affinity for other carbonic anhydrase isoforms. While comprehensive cross-reactivity data against a broader panel of metalloenzymes is not currently available, the general trend for metalloenzyme inhibitors, particularly sulfonamides, points towards a likelihood of high target selectivity. Further experimental investigation using standardized enzymatic assays is necessary to definitively establish the complete selectivity profile of this compound and its potential for off-target effects. This information is critical for its continued development and application in a research or therapeutic context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor binding to metal-substituted metalloenzyme: Sulfonamide affinity for carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of hCAII-IN-2: A Comparative Guide to its Inhibitory Mechanism
For Immediate Release
A Deep Dive into the Inhibitory Action of hCAII-IN-2 on Human Carbonic Anhydrase II
This guide provides a comprehensive comparison of the inhibitory mechanism of this compound against human carbonic anhydrase II (hCAII), a crucial enzyme implicated in various physiological and pathological processes. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of this compound's performance relative to the well-established clinical inhibitor, Acetazolamide. The supporting experimental data, detailed protocols, and visual representations of the inhibitory pathways aim to provide a clear and objective understanding of this compound's potential as a potent and selective hCAII inhibitor.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound is paramount in drug discovery. The following table summarizes the key quantitative data for this compound in comparison to the standard clinical inhibitor, Acetazolamide. The data highlights the potent and selective nature of this compound against the target enzyme, hCAII.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| This compound | hCA I | 261.4 nM | - | [1] |
| hCA II | 3.8 nM | - | [1] | |
| hCA IX | 19.6 nM | - | [1] | |
| hCA XII | 45.2 nM | - | [1] | |
| Acetazolamide | hCA I | 250 nM | - | [2] |
| hCA II | 12 nM | 18.11 µM | [2][3] | |
| hCA IX | 30 nM | - | ||
| hCA XII | 5.7 nM | - | [4] |
Note: The Ki and IC50 values for Acetazolamide are averaged from multiple sources and may vary depending on the specific experimental conditions.
The Underlying Mechanism: How this compound Exerts its Inhibitory Action
This compound belongs to the class of sulfonamide inhibitors, which are known to be potent inhibitors of carbonic anhydrases. The inhibitory mechanism of these compounds is well-established and involves direct interaction with the enzyme's active site.
The active site of hCAII contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. This zinc ion is coordinated by three histidine residues and a water molecule (or a hydroxide ion). The water molecule plays a crucial role in the hydration of carbon dioxide, the primary physiological reaction catalyzed by hCAII.
Sulfonamide inhibitors, including this compound, act by displacing the zinc-bound water molecule. The deprotonated sulfonamide nitrogen atom directly coordinates with the zinc ion. This interaction is further stabilized by a hydrogen bond network involving the sulfonamide group and the side chain of the active site residue Threonine 199 (Thr199). This strong binding of the inhibitor to the active site zinc ion effectively blocks the access of the substrate (carbon dioxide), thereby inhibiting the enzyme's catalytic function.
Caption: Binding of this compound to the hCAII active site.
Experimental Protocols: A Guide to Reproducible Results
The determination of the inhibitory potency of compounds against hCAII is typically performed using a colorimetric assay based on the esterase activity of the enzyme. The following is a detailed protocol for this assay.
Principle:
Carbonic anhydrase II also exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol can be monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, the rate of this reaction is reduced, and the extent of inhibition can be used to determine the inhibitor's potency (e.g., IC50 or Ki).
Materials:
-
Human Carbonic Anhydrase II (hCAII), recombinant
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Inhibitor compound (e.g., this compound, Acetazolamide)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCAII in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile or DMSO.
-
Prepare stock solutions of the inhibitor compounds in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
A fixed concentration of hCAII solution
-
Varying concentrations of the inhibitor solution (or DMSO for the control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding a fixed concentration of the p-NPA substrate solution to each well.
-
Immediately start monitoring the increase in absorbance at 400-405 nm over a defined period (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the absorbance vs. time curve) for the control (no inhibitor) and for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.
-
Caption: A streamlined workflow for determining hCAII inhibition.
Logical Relationship: From Inhibition to Cellular Effects
The inhibition of hCAII by compounds like this compound has significant downstream cellular consequences, particularly in the context of cancer therapy, which is a primary area of interest for hCA inhibitors. The following diagram illustrates the logical flow from enzyme inhibition to the desired therapeutic outcome.
Caption: The cascade from hCAII inhibition to anti-tumor effects.
References
- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Findings of Carbonic Anhydrase II Inhibition In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful translation of in vitro discoveries to in vivo efficacy is a critical step in the drug development pipeline. This guide provides a comparative framework for validating the in vitro findings of carbonic anhydrase II (CAII) inhibitors in a preclinical in vivo setting. As the specific compound "hCAII-IN-2" is not extensively documented in publicly available literature, this guide will utilize the well-characterized, clinical-stage carbonic anhydrase IX (CAIX) and XII (CAXII) inhibitor, SLC-0111 , as a primary example. Its performance will be compared with the established, broad-spectrum CA inhibitor, Acetazolamide .
This guide will delve into the quantitative comparison of these inhibitors, detail essential in vivo experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Data Presentation: In Vitro vs. In Vivo Performance
The following table summarizes the key quantitative data for SLC-0111 and Acetazolamide, highlighting the transition from in vitro enzymatic inhibition to in vivo therapeutic effects.
| Parameter | SLC-0111 | Acetazolamide | References |
| In Vitro Data | |||
| Target Isoforms | Primarily CAIX and CAXII | Broad-spectrum (CAI, CAII, CAIV, CAIX, etc.) | [1] |
| Ki (Inhibition Constant) | CAII: >10,000 nMCAIX: 45 nMCAXII: 4.5 nM | CAII: 12 nMCAIV: 74 nMCAIX: 25 nM | [2][3] |
| IC50 (Cell-based) | Varies by cell line (e.g., HT-29: 13.53 µg/mL, MCF7: 18.15 µg/mL) | Varies by cell line and assay conditions | [4] |
| In Vivo Data | |||
| Animal Model | Xenograft models (e.g., breast, glioblastoma, pancreatic cancer) in nude mice | Xenograft models (e.g., renal cell carcinoma) in nude mice | [5][6][7] |
| Dosing & Administration | 25-100 mg/kg, oral gavage | Varies; often used as a targeting moiety in conjugates | [7][8] |
| Observed Efficacy | - Reduces tumor growth and metastasis- Enhances chemotherapy and immunotherapy efficacy- Modulates tumor microenvironment pH | - Delays tumor growth (as a conjugate)- Serves as a vehicle for targeted drug delivery to CAIX-expressing tumors | [5][7][9] |
| Pharmacokinetics (Mice) | Good oral bioavailability (~40%) | Rapidly cleared | [10] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Role of CAIX in the tumor microenvironment and the mechanism of action of SLC-0111.
Caption: General experimental workflow for in vivo validation of a lead compound.
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a CAII inhibitor in a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Model:
-
Cell Line: Select a human cancer cell line with known expression of the target carbonic anhydrase isoform (e.g., MDA-MB-231 for CAIX). Culture cells in appropriate media and conditions.
-
Animals: Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) to prevent rejection of human tumor xenografts. Acclimatize animals for at least one week before the start of the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1-5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Preparation and Administration:
-
Test Compound (e.g., SLC-0111): Formulate the inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage). The formulation should be stable and allow for accurate dosing.
-
Vehicle Control: Administer the vehicle alone to the control group.
-
Dosing: Based on preliminary toxicity and pharmacokinetic studies, determine the appropriate dose and schedule (e.g., 50 mg/kg, daily oral gavage).
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Optionally, collect blood for pharmacokinetic analysis and tumor tissue for pharmacodynamic studies (e.g., Western blot for target engagement, immunohistochemistry for proliferation and apoptosis markers).
6. Data Analysis:
-
Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot tumor growth curves for each group.
-
Assess any signs of toxicity by monitoring body weight changes and observing the general health of the animals.
Conclusion
The validation of in vitro findings in a relevant in vivo model is a cornerstone of successful drug development. As demonstrated with SLC-0111, a targeted inhibitor with a favorable in vitro profile against tumor-associated CAs, can translate to significant anti-tumor efficacy in preclinical models. In contrast, a broad-spectrum inhibitor like Acetazolamide may have its in vivo utility redefined, for instance, as a targeting agent for drug conjugates. This comparative guide provides a foundational framework for researchers to design and interpret in vivo studies for novel CAII inhibitors, ultimately bridging the gap between promising in vitro data and clinical application.
References
- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Carbonic Anhydrase II Inhibitors: hCAII-IN-2 and Brinzolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two human carbonic anhydrase II (hCAII) inhibitors: the research compound hCAII-IN-2 and the clinically approved drug brinzolamide. This document summarizes their inhibitory potency against hCAII, their effects on various cell lines, and the experimental methodologies used to generate this data.
Executive Summary
Both this compound and brinzolamide are potent inhibitors of human carbonic anhydrase II, a key enzyme involved in various physiological processes, including aqueous humor formation in the eye. Brinzolamide is an established treatment for glaucoma, effectively lowering intraocular pressure. This compound is a novel inhibitor with demonstrated high potency. This guide presents a comparative analysis based on available preclinical data. It is important to note that the presented data is compiled from separate studies, and a direct head-to-head experimental comparison under identical conditions has not been identified in the public domain.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and brinzolamide.
Table 1: Inhibitory Activity against Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Ki (nM) | IC50 (nM) |
| This compound | hCA I | 261.4[1] | - |
| hCA II | 3.8 [1] | - | |
| hCA IX | 19.6[1] | - | |
| hCA XII | 45.2[1] | - | |
| Brinzolamide | hCA I | - | ~1,365[2] |
| hCA II | - | 3.2 [3], 3.19[4][5][6] | |
| hCA IV | - | 45.3[2] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. Data for hCAII, the primary target, is highlighted in bold.
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | HeLa | Human cervical cancer | 8.8[1] |
| WI-38 | Human fetal lung fibroblast (normal) | 22.02[1] | |
| Brinzolamide | Human Corneal Epithelial Cells | Human corneal epithelial (normal) | Cytotoxic effects observed at 1:10 and 1:100 dilutions[7] |
Note: IC50 in cytotoxicity assays represents the concentration of a compound that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher cytotoxicity.
Mechanism of Action: Inhibition of Carbonic Anhydrase II
Both this compound and brinzolamide are sulfonamide-based inhibitors. Their mechanism of action involves the binding of the sulfonamide group to the zinc ion located in the active site of the carbonic anhydrase enzyme. This binding prevents the catalytic hydration of carbon dioxide to bicarbonate, a key step in aqueous humor production.
Mechanism of Carbonic Anhydrase II Inhibition.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay directly measures the catalytic activity of hCAII in converting carbon dioxide to bicarbonate.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Cytometric Assessment of Cytostatic and Cytotoxic Effects of Topical Glaucoma Medications on Human Epithelial Corneal Line Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isoform Specificity of hCAII-IN-2: A Comparative Guide
For researchers and professionals in drug development, understanding the isoform specificity of a carbonic anhydrase inhibitor is paramount. This guide provides an objective comparison of hCAII-IN-2's performance against other common inhibitors, supported by experimental data.
Quantitative Inhibition Data
The inhibitory activity of this compound and two standard carbonic anhydrase inhibitors, Acetazolamide (AAZ) and SLC-0111, against four key human carbonic anhydrase (hCA) isoforms are summarized below. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), which are standard measures of inhibitor potency.
| Compound | hCA I (Ki/IC50 in nM) | hCA II (Ki/IC50 in nM) | hCA IX (Ki/IC50 in nM) | hCA XII (Ki/IC50 in nM) |
| This compound | 261.4[1] | 3.8[1] | 19.6[1] | 45.2[1] |
| Acetazolamide (AAZ) | 6.76[2] | 5.85[2] | 0.105 (µg/mL)[3] | 0.029 (µg/mL)[3] |
| SLC-0111 | - | - | 0.048 (µg/mL)[3] | 0.096 (µg/mL)[3] |
Note: Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions. The data for Acetazolamide and SLC-0111 are presented as IC50 values in µg/mL in one source[3], while Ki values in nM are available from other studies[2].
Experimental Protocols
The determination of carbonic anhydrase inhibition constants typically involves enzymatic assays that measure the catalytic activity of the enzyme in the presence and absence of an inhibitor. Two common methods are the stopped-flow CO2 hydration assay and the esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is a direct and widely used method to measure the fundamental catalytic activity of carbonic anhydrases.
Principle: This assay measures the rate of pH change resulting from the hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+), a reaction catalyzed by carbonic anhydrase. The rate of this reaction is monitored by a pH indicator.
Methodology:
-
A solution of the purified carbonic anhydrase isoform is pre-incubated with various concentrations of the inhibitor.
-
This enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.
-
The change in absorbance of a pH indicator dye is monitored over a short period.
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation modified for competitive inhibition.
Esterase Activity Assay
This is a colorimetric assay that is often used as a convenient alternative to the stopped-flow method.
Principle: Human carbonic anhydrase II (hCAII) exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenolate and acetate. The product, p-nitrophenolate, is yellow and its formation can be monitored spectrophotometrically at 400 nm.
Methodology:
-
Recombinant hCAII is expressed and purified.
-
Assays are conducted in 96-well plates.
-
Each well contains a final volume with buffer (e.g., 50 mM HEPES, pH 8.0), a fixed concentration of hCAII (e.g., 40 nM), and varying concentrations of the inhibitor.
-
The enzyme and inhibitor are pre-incubated for a set time (e.g., 10 minutes at room temperature).
-
The reaction is initiated by adding the substrate, p-nitrophenyl acetate (e.g., 500 µM).
-
The absorbance at 405 nm is monitored over time to determine the rate of p-nitrophenolate formation.
-
The degree of inhibition is calculated by comparing the rates in the presence of the inhibitor to the rate in a control well without the inhibitor.
-
The half-maximal inhibitory concentration (IC50) values are determined from dose-response curves.
Visualizing Experimental Workflow and Compound Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Caption: Inhibition profile of this compound and other inhibitors against hCA isoforms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
Independent Validation of hCAII-IN-2's Ki Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of hCAII-IN-2 against human carbonic anhydrase II (hCAII), placed in the context of other known inhibitors. While direct independent validation for this compound's specific Ki value is not publicly available in the literature, this document outlines the established methodologies for such validation and presents a compilation of Ki values for other hCAII inhibitors to serve as a benchmark.
Comparative Analysis of hCAII Inhibitor Potency
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency. A lower Ki value signifies a higher binding affinity and more potent inhibition. This compound has been reported as a potent inhibitor of human carbonic anhydrase II (hCAII), with a Ki of 3.8 nM[1]. To provide a comprehensive perspective, the following table compares the Ki value of this compound with a selection of other well-characterized hCAII inhibitors.
| Inhibitor | hCAII Ki (nM) | Reference Compound |
| This compound | 3.8 | Investigational |
| Acetazolamide | 3.3 - 12 | Clinically Used |
| Methazolamide | 14 | Clinically Used |
| Zonisamide | 35.2 | Clinically Used |
| Brinzolamide | 3.2 (IC50) | Clinically Used |
| Dorzolamide | 0.18 (IC50) | Clinically Used |
| U-104 | 45.1 | Investigational |
| CAIX Inhibitor S4 | 546 | Investigational |
Note: IC50 values represent the concentration of an inhibitor required to reduce the enzyme activity by 50% and can be influenced by experimental conditions. Ki is a more direct measure of binding affinity.
Experimental Protocols for Ki Determination
The determination of an inhibitor's Ki value is crucial for its characterization. The stopped-flow CO2 hydration assay is a widely accepted and accurate method for measuring the kinetic parameters of carbonic anhydrase and its inhibitors.
Stopped-Flow CO2 Hydration Assay
This method monitors the enzyme-catalyzed hydration of carbon dioxide to bicarbonate, which results in a change in pH. The rate of this reaction is measured by observing the color change of a pH indicator using a stopped-flow spectrophotometer.
Principle: The assay measures the initial rate of the pH change resulting from the hydration of CO2 catalyzed by hCAII. In the presence of an inhibitor, this rate will decrease. By measuring the reaction rates at various substrate and inhibitor concentrations, the inhibition constant (Ki) can be determined.
Materials:
-
Purified human Carbonic Anhydrase II (hCAII)
-
Inhibitor (e.g., this compound)
-
CO2-saturated water (substrate)
-
Buffer solution (e.g., HEPES or TAPS)
-
pH indicator (e.g., m-cresol purple or phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution.
-
Prepare a buffered solution containing the pH indicator.
-
Prepare CO2-saturated water by bubbling CO2 gas through deionized water.
-
-
Enzyme and Inhibitor Incubation:
-
Pre-incubate the hCAII enzyme with various concentrations of the inhibitor for a set period to allow for the formation of the enzyme-inhibitor complex.
-
-
Kinetic Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow apparatus.
-
Monitor the change in absorbance of the pH indicator at its specific wavelength over a short time course (milliseconds to seconds).
-
Record the initial velocity of the reaction.
-
-
Data Analysis:
-
Determine the initial reaction rates from the absorbance data.
-
Plot the reaction rates against the substrate concentration in the presence and absence of the inhibitor.
-
Use non-linear regression analysis of the Michaelis-Menten equation or linearized plots (e.g., Lineweaver-Burk or Dixon plots) to determine the kinetic parameters (Vmax, Km) and the inhibition constant (Ki).
-
Visualizing Experimental and Biological Contexts
To better understand the experimental workflow and the biological role of hCAII, the following diagrams are provided.
Caption: Workflow for determining the Ki value of a carbonic anhydrase II inhibitor.
Caption: Catalytic cycle of hCAII and its physiological impact.
References
Safety Operating Guide
Navigating the Safe Disposal of hCAII-IN-2: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of hCAII-IN-2, a potent inhibitor of human carbonic anhydrase II (hCA II). Adherence to these guidelines is critical for minimizing risks and maintaining a secure research environment.
Understanding this compound: Properties and Safety Profile
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₄O₄S₂ |
| Molecular Weight | 394.43 g/mol |
| Appearance | A solid powder (form may vary) |
| Storage Conditions | Store at -20°C for long-term stability.[2] |
Core Principles of Chemical Waste Disposal
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. The following principles are fundamental to the safe disposal of this and other laboratory chemicals:
-
Do not dispose of in general trash or down the drain. [3][4] This practice is illegal and can lead to environmental contamination and potentially dangerous chemical reactions in the sewer system.[5]
-
Segregate chemical waste. Never mix incompatible wastes.[3] this compound waste should be kept separate from other chemical waste streams unless they are known to be compatible.
-
Use appropriate and clearly labeled waste containers. Waste containers must be sturdy, chemically resistant, and properly sealed.[3][4]
-
Evaporation is not an acceptable method of disposal. [3]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
- Safety goggles or a face shield
- Chemical-resistant gloves (nitrile or neoprene recommended)
- A lab coat
2. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials used for spills into a designated, labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.
-
Separate aqueous solutions from organic solvent solutions.[3]
-
Do not mix with other incompatible waste streams.
-
3. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3] Do not use abbreviations.[5]
-
Container Integrity: Use containers that are in good condition and compatible with the waste. For liquid waste, ensure the cap is securely tightened.[3] Liquid waste containers should only be filled to 70-80% capacity to allow for vapor expansion.[4][5]
-
Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment to prevent spills.[3]
4. Storage of Waste:
-
Store hazardous waste in a designated, well-ventilated area away from general laboratory traffic.
-
Segregate incompatible waste types. For instance, store flammable wastes separately from oxidizers and acids away from bases.[3]
5. Disposal of Empty Containers:
-
A container is considered "empty" if all possible contents have been removed.
-
The first rinse of an empty container must be collected and disposed of as hazardous waste.[3]
-
Subsequent rinses can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
Before disposing of the rinsed container in the regular trash or glass disposal, all labels must be completely removed or defaced.[3]
6. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[3]
-
Do not allow hazardous waste to accumulate in the laboratory. Schedule regular pickups to minimize the amount of waste stored on-site.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the scientific community. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
References
Essential Safety and Operational Guide for Handling hCAII-IN-2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of hCAII-IN-2, a potent cytosolic human carbonic anhydrase (hCA) inhibitor. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety profiles of similar carbonic anhydrase inhibitors and general laboratory safety principles. It is crucial to handle this compound with care and to supplement this guide with your institution's specific safety protocols.
I. Hazard Identification and Precautionary Measures
While detailed toxicological properties of this compound have not been thoroughly investigated, compounds of a similar nature may cause eye irritation.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
-
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
-
Potential Health Effects: May cause skin and serious eye irritation. Harmful if swallowed or inhaled.[1][2]
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
II. Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact with the compound.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for operations that could generate dust or aerosols. | Minimizes inhalation of the compound.[4][5] |
III. Step-by-Step Handling and Operational Plan
A. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[1]
B. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
C. Preparation of Solutions:
-
Don appropriate PPE before handling the compound.
-
Carefully weigh the required amount of this compound solid on a tared weigh boat within a chemical fume hood to avoid generating dust.
-
Add the solid to the desired solvent in a suitable container.
-
Cap the container and mix by vortexing or sonicating until the solid is fully dissolved.
D. Experimental Use:
-
Handle all solutions containing this compound with the same precautions as the solid material.
-
Avoid direct contact with skin and eyes.
-
After use, decontaminate all surfaces and equipment that have come into contact with the compound.
IV. Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1] |
| Spills | For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, prevent further leakage and contact your institution's environmental health and safety department.[4] |
V. Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.
-
Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.
-
Disposal: Contact your institution's environmental health and safety office to arrange for pickup and disposal by a licensed chemical waste management company.[6] Do not dispose of down the drain or in regular trash.
VI. Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Ki for hCA I | 261.4 nM | [7] |
| Ki for hCA II | 3.8 nM | [7] |
| Ki for hCA IX | 19.6 nM | [7] |
| Ki for hCA XII | 45.2 nM | [7] |
VII. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting.
Caption: Workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
